molecular formula C12H18N2O3S B095738 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol CAS No. 16017-63-3

2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol

Cat. No.: B095738
CAS No.: 16017-63-3
M. Wt: 270.35 g/mol
InChI Key: WUPAFAQQVCZXOD-UHFFFAOYSA-N
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Description

2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol is a useful research compound. Its molecular formula is C12H18N2O3S and its molecular weight is 270.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >40.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c15-11-10-13-6-8-14(9-7-13)18(16,17)12-4-2-1-3-5-12/h1-5,15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPAFAQQVCZXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349927
Record name 2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640765
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

16017-63-3
Record name 2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-(4-(phenylsulfonyl)piperazin-1-yl)ethanol, a valuable intermediate in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and quantitative data to facilitate its preparation.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the key intermediate, 1-(phenylsulfonyl)piperazine, through the reaction of piperazine with benzenesulfonyl chloride. The subsequent step is the N-alkylation of this intermediate with a suitable 2-haloethanol, such as 2-bromoethanol or 2-chloroethanol, to yield the final product.

Experimental Protocols

Step 1: Synthesis of 1-(Phenylsulfonyl)piperazine

This procedure outlines the synthesis of the intermediate compound 1-(phenylsulfonyl)piperazine.

Materials:

  • Piperazine

  • Benzenesulfonyl chloride

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine or other suitable base

  • Water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for elution)

Procedure:

  • In a reaction flask, dissolve piperazine in dichloromethane or tetrahydrofuran. It is common to use an excess of piperazine to act as both a reactant and a base.

  • Cool the solution to 0-5 °C using an ice bath.

  • If not using a large excess of piperazine, add a base such as triethylamine to the reaction mixture and stir for 10 minutes.[1]

  • Slowly add a solution of benzenesulfonyl chloride in the same solvent to the cooled piperazine solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours (typically 5 hours) until the reaction is complete, monitoring the progress by thin-layer chromatography (TLC).[1]

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with the organic solvent used for the reaction (e.g., ethyl acetate).[1]

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude 1-(phenylsulfonyl)piperazine by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.[1]

Step 2: Synthesis of this compound

This procedure details the N-alkylation of 1-(phenylsulfonyl)piperazine to produce the target compound.

Materials:

  • 1-(Phenylsulfonyl)piperazine

  • 2-Bromoethanol or 2-Chloroethanol

  • Acetonitrile or other suitable polar aprotic solvent

  • Potassium carbonate (K₂CO₃) or another suitable inorganic base

  • Water

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a reaction flask, suspend 1-(phenylsulfonyl)piperazine and a base such as potassium carbonate in a solvent like acetonitrile.[2]

  • Add 2-bromoethanol or 2-chloroethanol to the suspension.

  • Heat the reaction mixture to reflux (or to 90°C in a closed vessel) and stir for several hours (typically 20 hours) until the starting material is consumed, as monitored by TLC.[2]

  • After cooling to room temperature, filter off the inorganic salts and wash them with the reaction solvent.[2]

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in water and extract with an organic solvent like ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • If necessary, purify the crude this compound by column chromatography or recrystallization.

Quantitative Data

Compound NameReactantsSolventBaseYieldReference
1-Benzenesulfonyl-4-benzhydryl-piperazine1-Benzhydryl-piperazine, Benzenesulfonyl chlorideDichloromethaneTriethylamineNot specified[1]
4-Substituted phenylsulfonylpiperazinesPiperazine, Arylsulfonyl chlorideTHFZinc dustNot specified[3]
1-(Bis(4-fluorophenyl)methyl)-4-((2-nitrophenyl)sulfonyl)piperazine1-(Bis(4-fluorophenyl)methyl)piperazine, 2-Nitrobenzenesulfonyl chlorideNot specifiedNot specified77%[4]
1-Benzhydryl-4-((2,4-dinitrophenyl)sulfonyl)piperazine1-Benzhydrylpiperazine, 2,4-Dinitrobenzenesulfonyl chlorideNot specifiedNot specified65%[4]

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for this compound.

SynthesisWorkflow piperazine Piperazine intermediate 1-(Phenylsulfonyl)piperazine piperazine->intermediate Step 1: Sulfonylation benzenesulfonyl_chloride Benzenesulfonyl Chloride benzenesulfonyl_chloride->intermediate final_product This compound intermediate->final_product Step 2: N-Alkylation haloethanol 2-Haloethanol (e.g., 2-Bromoethanol) haloethanol->final_product

Caption: Two-step synthesis of this compound.

References

Probing the Enigmatic Mechanism of Action: A Technical Guide to 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action for 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol is not extensively available in publicly accessible literature. This guide, therefore, presents a putative mechanism of action based on the well-documented activities of structurally analogous compounds, primarily focusing on its potential as a modulator of nicotinic acetylcholine receptors (nAChRs) and dopamine receptors. The experimental protocols and data presented are derived from studies on these related molecules and serve as a blueprint for the investigation of the title compound.

Executive Summary

This compound belongs to a class of piperazine derivatives that have demonstrated a wide spectrum of biological activities. Based on structure-activity relationship (SAR) studies of analogous compounds, its mechanism of action is hypothesized to involve the modulation of key neurotransmitter systems. The core phenylsulfonylpiperazine moiety suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs), possibly as a negative allosteric modulator or a "silent agonist." Furthermore, the broader class of arylpiperazines is well-known to exhibit affinity for dopamine receptors, suggesting a potential role as a dopamine receptor antagonist, particularly at the D4 subtype. This guide will delve into these proposed mechanisms, presenting supporting data from related compounds and outlining the experimental approaches required to elucidate the precise biological function of this compound.

Putative Mechanism of Action: A Dual Hypothesis

Hypothesis A: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

The phenylsulfonylpiperazine scaffold is present in a known class of negative allosteric modulators of human neuronal nAChRs. These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.

One intriguing possibility, drawn from research on structurally similar N,N-diethyl-N'-phenyl-piperazine (diEPP), is that this compound may act as a "silent agonist" at the α7 nAChR subtype.[1] Silent agonists are compounds that bind to the receptor and induce a desensitized state without causing significant channel activation.[1] This mode of action is of therapeutic interest for conditions such as inflammation, where receptor desensitization is beneficial.[1]

Signaling Pathway:

nAChR_Modulation cluster_membrane Cell Membrane cluster_downstream Downstream Effects nAChR nAChR Desensitization Receptor Desensitization nAChR->Desensitization Induces Compound This compound (Putative Silent Agonist) Compound->nAChR Binds to Allosteric Site Agonist Acetylcholine (Endogenous Agonist) Agonist->nAChR Binds to Orthosteric Site NoIonFlux No Significant Ion Flux (Ca²⁺, Na⁺) Desensitization->NoIonFlux Leads to ReducedInflammation Modulation of Inflammatory Pathways NoIonFlux->ReducedInflammation Results in

Caption: Putative signaling pathway for nAChR silent agonism.

Hypothesis B: Dopamine D4 Receptor Antagonism

Arylpiperazine derivatives are a well-established class of compounds that interact with dopamine receptors. Specifically, a structurally related compound, (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide, has been identified as a selective dopamine D4 receptor antagonist.[2] The D4 receptor is implicated in various neuropsychiatric disorders, including schizophrenia and ADHD. Antagonism of this receptor can modulate dopaminergic signaling.

Signaling Pathway:

D4_Antagonism cluster_membrane Postsynaptic Membrane cluster_downstream Intracellular Signaling D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein Prevents Activation Compound This compound (Putative Antagonist) Compound->D4R Binds and Blocks Dopamine Dopamine Dopamine->D4R Binding Inhibited AC Adenylyl Cyclase G_protein->AC Inhibition Blocked cAMP ↓ cAMP AC->cAMP Leads to PKA ↓ PKA Activity cAMP->PKA CREB Modulation of CREB-mediated Gene Transcription PKA->CREB

Caption: Hypothesized dopamine D4 receptor antagonist pathway.

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data for compounds structurally related to this compound, providing a basis for predicting its potential potency and selectivity.

Table 1: Activity of Sulfonylpiperazine Analogs at Human nAChRs

Compound nAChR Subtype IC50 (µM) Reference
Analog of Lead Molecule 1 Hα4β2 23.8 [3]

| Analog of Lead Molecule 1 | Hα3β4 | 23.5 |[3] |

Table 2: Activity of a Benzenesulfonamide Piperazine Analog at Dopamine and Other Receptors

Compound Receptor Ki (nM) Reference
(S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide Dopamine D4 0.6 [2]
(S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide Dopamine D2 100 [2]
(S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide Dopamine D3 100 [2]
(S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide 5-HT1A >1000 [2]

| (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide | α1-adrenergic | >1000 |[2] |

Experimental Protocols for Mechanism of Action Elucidation

To definitively determine the mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are based on standard methodologies used for characterizing nAChR modulators and dopamine receptor ligands.

General Synthesis Procedure

The synthesis of this compound and its analogs would likely follow a general procedure involving the reaction of a substituted phenylsulfonyl chloride with 1-(2-hydroxyethyl)piperazine in the presence of a base.

Synthesis_Workflow Reactants Phenylsulfonyl Chloride + 1-(2-Hydroxyethyl)piperazine Reaction Reaction (e.g., in Dichloromethane with Triethylamine) Reactants->Reaction Purification Purification (e.g., Flash Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: General synthetic workflow.

In Vitro Assays

4.2.1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the test compound for a panel of receptors, including various nAChR subtypes and dopamine receptor subtypes (D1-D5).

  • Methodology:

    • Prepare cell membrane homogenates from cell lines expressing the specific receptor subtype of interest.

    • Incubate the membrane homogenates with a specific radioligand (e.g., [³H]epibatidine for nAChRs, [³H]spiperone for D2-like receptors) at various concentrations of the test compound.

    • After reaching equilibrium, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the Ki value from the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

4.2.2. Functional Assays: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

  • Objective: To characterize the functional activity of the test compound at nAChRs (e.g., agonist, antagonist, allosteric modulator).

  • Methodology:

    • Express the desired nAChR subunits in Xenopus laevis oocytes by injecting cRNA.

    • After 2-5 days of incubation, place an oocyte in a recording chamber and impale it with two microelectrodes filled with KCl.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

    • Apply the endogenous agonist (e.g., acetylcholine) to elicit an inward current.

    • To test for antagonist activity, co-apply the test compound with the agonist.

    • To test for silent agonist activity, apply the test compound alone (expecting no current), followed by co-application with a positive allosteric modulator (PAM) like PNU-120596, which should reveal a current if the receptor was in a desensitized state.[1]

4.2.3. cAMP Assays

  • Objective: To determine the functional activity of the test compound at Gi/o-coupled receptors like the dopamine D4 receptor.

  • Methodology:

    • Use a cell line stably expressing the human dopamine D4 receptor.

    • Incubate the cells with the test compound at various concentrations.

    • Stimulate adenylyl cyclase with forskolin.

    • Measure the intracellular cyclic AMP (cAMP) levels using a suitable assay kit (e.g., HTRF, ELISA).

    • An antagonist will block the dopamine-induced inhibition of forskolin-stimulated cAMP accumulation.

Conclusion and Future Directions

The structural features of this compound strongly suggest its potential as a modulator of nicotinic acetylcholine and/or dopamine receptors. The presented hypotheses, based on robust data from analogous compounds, provide a solid foundation for initiating a comprehensive investigation into its mechanism of action. The outlined experimental protocols offer a clear roadmap for researchers to elucidate the precise molecular targets and functional effects of this compound. Future studies should focus on performing these in vitro assays, followed by in vivo models of neurological and inflammatory disorders to validate its therapeutic potential. Such investigations will be crucial in unlocking the full pharmacological profile of this compound and its potential as a novel therapeutic agent.

References

A Technical Guide to 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol and its Structural Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol and its structural analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological profile, including modulation of nicotinic acetylcholine receptors (nAChRs) and potential analgesic properties. This document details quantitative biological data, experimental protocols, and key signaling pathways to facilitate further research and drug development efforts in this area.

Core Compound and Analogs: A Landscape of Activity

The core structure, this compound, serves as a versatile scaffold for the development of various therapeutic agents. Modifications to the phenylsulfonyl group, the piperazine ring, and the ethanol moiety have led to the discovery of potent and selective compounds with a range of biological activities.

Quantitative Biological Data

The following tables summarize the in vitro and in vivo activities of this compound and its key structural analogs.

Table 1: In Vitro Activity of Sulfonylpiperazine Analogs as nAChR Modulators

Compound IDR1 (Phenylsulfonyl Substitution)R2 (Ethanol Modification)TargetAssay TypeIC50 / EC50 (µM)Reference
1 H-CH2CH2OHα4β2 nAChRTwo-electrode voltage clampIC50: 5.8 ± 0.7[1]
2 4-F-CH2CH2OHα4β2 nAChRTwo-electrode voltage clampIC50: 3.2 ± 0.4[1]
3 4-Cl-CH2CH2OHα4β2 nAChRTwo-electrode voltage clampIC50: 2.9 ± 0.3[1]
4 4-CH3-CH2CH2OHα4β2 nAChRTwo-electrode voltage clampIC50: 7.1 ± 0.9[1]
5 H-CH2CONH(4-F-Ph)α4β2 nAChRTwo-electrode voltage clampIC50: 0.8 ± 0.1[1]

Table 2: Analgesic Activity of Piperazine Ethanol Derivatives

Compound IDStructureAnimal ModelTestED50 (mg/kg)Reference
6 1,2-diphenyl-2-(4-(p-methoxybenzyl)-1-piperazinyl)ethanolMouseAcetic acid writhing12.5[2]
7 dl-erythro-1-phenyl-2-(p-chlorophenyl)-2-[4-(p-methoxybenzyl)-1-piperazinyl]ethanolMouseAcetic acid writhing8.7[2]
8 1,4-bis[3'-phenyl-3'-acetoxypropyl]-piperazineMouseAcetic acid writhing15.2[2]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of these compounds are crucial for reproducibility and further development.

General Synthesis of this compound Analogs

Scheme 1: General Synthetic Route

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis Piperazine Piperazine Intermediate_1 1-(Phenylsulfonyl)piperazine Piperazine->Intermediate_1 Phenylsulfonyl_chloride Substituted Phenylsulfonyl Chloride Phenylsulfonyl_chloride->Intermediate_1 Et3N, DCM, 0°C to rt Final_Product This compound Analog Intermediate_1->Final_Product K2CO3, CH3CN, reflux 2_chloroethanol 2-Chloroethanol 2_chloroethanol->Final_Product

Caption: General synthetic scheme for this compound analogs.

Procedure:

  • Synthesis of 1-(Phenylsulfonyl)piperazine Intermediate: To a solution of piperazine (2.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0°C, a solution of the appropriately substituted phenylsulfonyl chloride (1.0 eq) in DCM is added dropwise. The reaction mixture is stirred at room temperature for 12-16 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Synthesis of this compound Analogs: A mixture of the 1-(phenylsulfonyl)piperazine intermediate (1.0 eq), 2-chloroethanol (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile is heated to reflux for 8-12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by recrystallization or column chromatography.

In Vitro Evaluation of nAChR Modulation

Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated by treatment with collagenase.

  • cRNA Injection: Oocytes are injected with cRNAs encoding for the desired nAChR subunits (e.g., human α4 and β2 subunits).

  • Electrophysiological Recording: Two to five days post-injection, whole-cell currents are recorded using a two-electrode voltage clamp amplifier. Oocytes are perfused with a recording solution, and the membrane potential is held at -70 mV.

  • Compound Application: Acetylcholine (ACh) is applied to elicit a control current. The test compound is then co-applied with ACh to determine its modulatory effect. The IC50 or EC50 values are calculated from the concentration-response curves.

In Vivo Analgesic Activity Assessment

Acetic Acid-Induced Writhing Test in Mice:

  • Animal Acclimatization: Male Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Drug Administration: The test compounds, vehicle (e.g., 0.5% carboxymethyl cellulose), or a standard analgesic (e.g., aspirin) are administered orally or intraperitoneally.

  • Induction of Writhing: Thirty minutes after drug administration, a 0.6% solution of acetic acid in saline is injected intraperitoneally to induce abdominal constrictions (writhing).

  • Observation: The number of writhes is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group. The ED50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound analogs are primarily attributed to their interaction with nAChRs, which are ligand-gated ion channels widely expressed in the central and peripheral nervous systems.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Activation of nAChRs by agonists like acetylcholine or nicotine leads to the influx of cations (primarily Na+ and Ca2+), resulting in neuronal depolarization and the modulation of various downstream signaling cascades.[3] Analogs of this compound can act as negative allosteric modulators (NAMs) of nAChRs, binding to a site distinct from the agonist binding site and reducing the receptor's response to agonists.[1] This modulation can have profound effects on neurotransmitter release and neuronal excitability.

G cluster_0 Presynaptic Terminal cluster_1 Modulatory Action ACh Acetylcholine (ACh) nAChR α4β2 nAChR ACh->nAChR Binds to orthosteric site Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel Opening NT_release Neurotransmitter Release Ca_influx->NT_release Triggers Analog Sulfonylpiperazine Analog (NAM) Analog->nAChR Binds to allosteric site Analog->Ca_influx Inhibits

Caption: Modulation of nAChR signaling by sulfonylpiperazine analogs.

Experimental and Logical Workflows

A systematic approach is essential for the discovery and development of novel analogs with improved therapeutic profiles.

Drug Discovery and Development Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical development of novel this compound analogs.

G Start Start Library_Design Analog Library Design (SAR-driven) Start->Library_Design Synthesis Chemical Synthesis Library_Design->Synthesis In_Vitro_Screening In Vitro Screening (e.g., nAChR binding/function) Synthesis->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Hit_Identification->Library_Design Inactive Lead_Optimization Lead Optimization (ADME/Tox properties) Hit_Identification->Lead_Optimization Active In_Vivo_Studies In Vivo Efficacy Studies (e.g., analgesic models) Lead_Optimization->In_Vivo_Studies Candidate_Selection Preclinical Candidate Selection In_Vivo_Studies->Candidate_Selection Candidate_Selection->Lead_Optimization Requires further optimization End End Candidate_Selection->End Successful

Caption: A typical drug discovery workflow for novel analogs.

This technical guide provides a foundational understanding of this compound and its analogs. The presented data and protocols are intended to serve as a valuable resource for researchers in the field, enabling the rational design and development of new chemical entities with enhanced therapeutic potential. Further investigations into the detailed mechanisms of action and the exploration of a broader range of structural modifications will undoubtedly unveil new opportunities for therapeutic intervention in various neurological and pain-related disorders.

References

An In-depth Technical Guide to 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol (CAS: 16017-63-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol. While specific experimental data for this compound is limited in publicly available literature, this document compiles available information and presents analogous data from closely related structures to offer valuable insights for research and development.

Core Properties

This compound is a chemical compound containing a phenylsulfonyl group attached to a piperazine ring, which is further substituted with an ethanol group. This structure is of interest in medicinal chemistry due to the prevalence of the piperazine and sulfonamide moieties in various biologically active molecules.

Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that some of these values are predicted, as experimental data is not widely reported.

PropertyValueSource
CAS Number 16017-63-3[1]
Molecular Formula C₁₂H₁₈N₂O₃S[1]
Molecular Weight 270.35 g/mol [1]
Boiling Point 443.6 °C at 760 mmHg[2]
Flash Point 222.1 °C[2]
Density 1.281 g/cm³[2]
pKa (Predicted) 14.96 ± 0.10[1]
Water Solubility >40.6 µg/mL[1]
Exact Mass 270.10400[2]

Synthesis and Characterization

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible sources, a general synthetic route can be inferred from standard organic chemistry principles and procedures for analogous compounds.

General Synthesis Pathway

The most probable synthetic route involves the reaction of 1-(2-hydroxyethyl)piperazine with benzenesulfonyl chloride. This is a standard nucleophilic substitution reaction where the secondary amine of the piperazine ring attacks the sulfonyl chloride.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product Reactant1 1-(2-Hydroxyethyl)piperazine Product This compound Reactant1->Product Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) Reactant2 Benzenesulfonyl Chloride Reactant2->Product

A general synthetic scheme for the formation of the target compound.
Postulated Experimental Protocol

The following is a generalized experimental protocol based on the synthesis of similar N-sulfonylpiperazine derivatives.

Materials:

  • 1-(2-Hydroxyethyl)piperazine

  • Benzenesulfonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Dissolve 1-(2-hydroxyethyl)piperazine and triethylamine in dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the mixture in an ice bath.

  • Add benzenesulfonyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Quench the reaction by adding water or a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the desired product and evaporate the solvent to yield this compound.

Spectral Characterization (Predicted and Analogous Data)

While experimental spectra for the title compound are not available, predicted ¹H and ¹³C NMR data are accessible.[1] Furthermore, experimental data for closely related compounds can provide an indication of the expected spectral features.

¹H NMR (Predicted): The spectrum would be expected to show signals for the phenyl protons, the eight piperazine protons (likely as complex multiplets), and the protons of the ethanol group (two methylene groups and a hydroxyl proton).

¹³C NMR (Predicted): The spectrum would show signals for the carbon atoms of the phenyl ring, the four distinct carbons of the piperazine ring, and the two carbons of the ethanol substituent.[1]

IR Spectroscopy (Analogous Data): Infrared spectra of similar sulfonamides would typically exhibit strong absorption bands corresponding to the S=O stretching of the sulfonyl group (around 1350 and 1160 cm⁻¹), as well as bands for C-N, C-O, and O-H stretching.

Mass Spectrometry (Analogous Data): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (270.35 g/mol ).

Biological Activity and Potential Applications

Direct pharmacological studies on this compound are not found in the reviewed literature. However, the broader class of N-phenylsulfonylpiperazine derivatives has been investigated for various biological activities.

Context from Related Compounds

Many N-aryl and N-alkyl piperazine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities.[3] The piperazine scaffold is a common feature in many centrally acting drugs, and arylpiperazines are known to interact with various G-protein coupled receptors (GPCRs), including serotonergic and dopaminergic receptors.

The general structure of N-arylpiperazine derivatives is a versatile template for designing central nervous system (CNS) active agents. The phenylsulfonyl group, in this case, acts as the N-aryl substituent and its electronic properties can influence the binding affinity and selectivity for various receptors.

Postulated Experimental Workflow for Biological Evaluation

For researchers interested in investigating the biological profile of this compound, a typical initial screening workflow is proposed below.

Biological_Screening_Workflow Start Compound Synthesis and Purification Primary_Screening Primary Screening: Receptor Binding Assays (e.g., GPCR panel) Start->Primary_Screening Hit_Identification Hit Identification (Affinity > Threshold) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening: Functional Assays (e.g., cAMP, Ca²⁺ flux) Hit_Identification->Secondary_Screening Active Compounds Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization Confirmed Hits

A workflow for the initial biological evaluation of the title compound.

This workflow would begin with a broad primary screen to identify potential molecular targets, followed by more specific functional assays to confirm activity and determine the mode of action (e.g., agonist, antagonist).

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it a candidate for further investigation in drug discovery. While direct experimental and biological data are currently lacking, its structural similarity to known bioactive molecules, particularly within the N-arylpiperazine class, suggests potential for interaction with CNS targets. The information and generalized protocols provided in this guide are intended to serve as a foundation for researchers to design and execute further studies to fully characterize this compound and explore its therapeutic potential.

References

Spectroscopic and Synthetic Profile of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol, a compound of interest in medicinal chemistry and drug development. The information presented herein is intended to support researchers in the unambiguous identification and synthesis of this molecule.

Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The following tables summarize the key quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of the molecule. Although experimentally verified spectra for this specific compound are not widely published, predicted data, in conjunction with data from analogous compounds, allows for a reliable estimation of the chemical shifts.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.75 - 7.85m2HAr-H (ortho to SO₂)
~7.50 - 7.65m3HAr-H (meta and para to SO₂)
~3.60t2H-CH₂-OH
~3.10t4HPiperazine-H (adjacent to SO₂)
~2.65t2H-CH₂-N
~2.55t4HPiperazine-H (adjacent to CH₂CH₂OH)
~2.50br s1H-OH

Note: Predicted values are based on standard chemical shift increments and data from similar structures. Actual experimental values may vary slightly.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~136.0Ar-C (ipso to SO₂)
~133.0Ar-C (para to SO₂)
~129.0Ar-C (ortho to SO₂)
~127.5Ar-C (meta to SO₂)
~59.5-CH₂-OH
~58.0-CH₂-N
~52.5Piperazine-C (adjacent to CH₂CH₂OH)
~46.0Piperazine-C (adjacent to SO₂)

Note: Predicted values are based on standard chemical shift increments and data from similar structures. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (alcohol)
3060 - 3040MediumC-H stretch (aromatic)
2950 - 2800MediumC-H stretch (aliphatic)
1350 - 1340StrongS=O stretch (asymmetric, sulfonyl)
1170 - 1160StrongS=O stretch (symmetric, sulfonyl)
1100 - 1000StrongC-O stretch (alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Table 4: Mass Spectrometry Data

m/zInterpretation
270.1[M]⁺ (Molecular Ion)
239.1[M - CH₂OH]⁺
157.1[M - C₆H₅SO₂]⁺
141.1[C₆H₅SO₂]⁺
77.1[C₆H₅]⁺

Note: Fragmentation patterns are predicted based on the molecular structure.

Experimental Protocols

The synthesis of this compound (CAS Number: 16017-63-3) is typically achieved via a nucleophilic substitution reaction between 1-(2-hydroxyethyl)piperazine and benzenesulfonyl chloride.[1]

Synthesis of this compound

Materials:

  • 1-(2-hydroxyethyl)piperazine (CAS: 103-76-4)

  • Benzenesulfonyl chloride (CAS: 98-09-9)[1]

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of 1-(2-hydroxyethyl)piperazine (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane at 0 °C is added a solution of benzenesulfonyl chloride (1.1 eq.) in dichloromethane dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis and characterization of this compound.

experimental_workflow reactants Reactants: 1-(2-hydroxyethyl)piperazine Benzenesulfonyl Chloride Triethylamine reaction Reaction (Dichloromethane, 0°C to RT) reactants->reaction workup Aqueous Workup (H₂O, NaHCO₃, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product Product: This compound purification->product analysis Spectroscopic Analysis (NMR, IR, MS) product->analysis

Caption: Experimental workflow for the synthesis and characterization.

References

Potential Therapeutic Targets of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of the compound 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol. Based on its distinct chemical moieties—a phenylsulfonyl group, a piperazine core, and an ethanol substituent—this document explores plausible biological interactions and therapeutic applications. While direct experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes information from structurally analogous compounds to illuminate its potential mechanisms of action and therapeutic avenues. The primary putative targets identified include Dopamine D4 Receptors, Carbonic Anhydrases (CAs), and Acyl-CoA: Cholesterol Acyltransferase-1 (ACAT-1). This guide presents the available data, proposes signaling pathways, and outlines potential experimental workflows for future investigation.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₈N₂O₃S

  • Molecular Weight: 270.35 g/mol

  • Structure:

    • A central piperazine ring.

    • A phenylsulfonyl group attached to one nitrogen of the piperazine ring.

    • An ethanol group attached to the other nitrogen of the piperazine ring.

Potential Therapeutic Targets

Based on the analysis of structurally related compounds, three primary potential therapeutic targets have been identified for this compound.

Dopamine D4 Receptor Antagonism

The arylpiperazine scaffold is a well-established pharmacophore for dopamine receptor ligands, particularly antagonists of the D2-like receptor family (D2, D3, and D4). Compounds incorporating a benzenesulfonamide moiety linked to a piperazine ring have demonstrated high affinity and selectivity for the Dopamine D4 receptor.[1][2] Antagonism of the D4 receptor is a promising strategy for the treatment of neuropsychiatric disorders such as schizophrenia, with potentially fewer extrapyramidal side effects than less selective antipsychotics.[2]

Proposed Signaling Pathway: Dopamine D4 Receptor Antagonism

G cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D4R Activates Compound 2-(4-(Phenylsulfonyl) piperazin-1-yl)ethanol (Antagonist) Compound->D4R Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Function) CREB->Gene_Expression Regulates cluster_enzyme Carbonic Anhydrase II (CA II) Active Site Zinc Zn²⁺ H2CO3 H₂CO₃ Zinc->H2CO3 Water H₂O Water->Zinc Binds to CO2 CO₂ CO2->Zinc Hydration HCO3 HCO₃⁻ H2CO3->HCO3 H_ion H⁺ H2CO3->H_ion Compound 2-(4-(Phenylsulfonyl) piperazin-1-yl)ethanol (Inhibitor) Compound->Zinc Inhibits (Binds to Zn²⁺) cluster_cell Macrophage / Microglia ACAT1 ACAT-1 CE Cholesteryl Esters (Lipid Droplets) ACAT1->CE Catalyzes Esterification Cholesterol Free Cholesterol Cholesterol->ACAT1 Acyl_CoA Acyl-CoA Acyl_CoA->ACAT1 Pathology Atherosclerosis / Neurodegeneration CE->Pathology Contributes to Compound 2-(4-(Phenylsulfonyl) piperazin-1-yl)ethanol (Inhibitor) Compound->ACAT1 Inhibits Start Synthesize and Purify 2-(4-(Phenylsulfonyl) piperazin-1-yl)ethanol D4R_Assay Radioligand Binding Assay (e.g., with [³H]-spiperone) for Dopamine D4 Receptor Start->D4R_Assay CA_Assay Enzymatic Assay (e.g., stopped-flow CO₂ hydration assay) for Carbonic Anhydrase Isoforms Start->CA_Assay ACAT1_Assay In Vitro ACAT1 Assay (e.g., using [¹⁴C]-oleoyl-CoA) Start->ACAT1_Assay Data_Analysis Data Analysis: Calculate Ki / IC50 values D4R_Assay->Data_Analysis CA_Assay->Data_Analysis ACAT1_Assay->Data_Analysis Start Confirmed Target Affinity cAMP_Assay cAMP Accumulation Assay in D4R-expressing cells Start->cAMP_Assay CE_Assay Cholesteryl Ester Measurement in Macrophage/Microglia cell lines Start->CE_Assay Cell_Viability_Assay Cell Viability/Proliferation Assay in cancer cell lines overexpressing CA IX Start->Cell_Viability_Assay Functional_Outcome Determine Functional Effect (e.g., antagonist, inhibitor) cAMP_Assay->Functional_Outcome CE_Assay->Functional_Outcome Cell_Viability_Assay->Functional_Outcome

References

Methodological & Application

Application Notes and Protocols for Phenylsulfonylpiperazine Derivatives in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this document, there is no publicly available scientific literature detailing the specific biological activity or use of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol in cell culture assays. The following application notes and protocols are based on the broader class of phenylsulfonylpiperazine derivatives , which have been studied for their potential as anticancer agents.

Introduction to Phenylsulfonylpiperazine Derivatives

Phenylsulfonylpiperazine derivatives are a class of synthetic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities.[1] Recent studies have highlighted their potential as anticancer agents, demonstrating cytotoxic and antiproliferative effects against various cancer cell lines.[2][3][4] These compounds often induce apoptosis (programmed cell death) in cancer cells and can modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT/mTOR pathway.[2] The general structure consists of a piperazine ring linked to a phenylsulfonyl group, with further substitutions allowing for the exploration of structure-activity relationships.

Mechanism of Action

The primary mechanism of action for many biologically active phenylsulfonylpiperazine derivatives in cancer cells is the induction of apoptosis. This can be achieved through various molecular interactions, including:

  • Modulation of Apoptotic Proteins: Some derivatives have been shown to downregulate anti-apoptotic proteins like BCL2 and upregulate pro-apoptotic proteins such as caspases.[4]

  • Inhibition of Signaling Pathways: The PI3K/AKT/mTOR signaling pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation, has been identified as a target for some phenylsulfonylpiperazine compounds.[2]

  • Topoisomerase II Inhibition: Certain phenylsulfonylpiperazine derivatives have been investigated for their potential to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[3]

Data Presentation: In Vitro Antiproliferative Activity

The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values for representative phenylsulfonylpiperazine derivatives against various cancer cell lines. This data illustrates the potential of this class of compounds as anticancer agents.

Compound Class/DerivativeCell LineAssay DurationIC₅₀ (µM)Reference
(4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanoneMCF748 h4.48[2]
3-(4-chlorobenzoyl)-2-{2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxideMCF748 h< 10[3]
Novel Sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivative (Compound 3e)MDA-MB-231Not Specified16.98[4]
Novel Sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivative (Compound 6b)MDA-MB-231Not Specified17.33[4]

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess the effect of a compound on cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phenylsulfonylpiperazine derivative stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the phenylsulfonylpiperazine derivative in complete medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent-induced cytotoxicity.[5] Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phenylsulfonylpiperazine derivative

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the phenylsulfonylpiperazine derivative at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[6]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[6]

Visualizations

G cluster_workflow Experimental Workflow for Compound Evaluation A 1. Cell Seeding (96-well or 6-well plates) B 2. Compound Treatment (Phenylsulfonylpiperazine derivative) A->B C 3. Incubation (e.g., 24, 48, 72 hours) B->C D 4a. Cell Viability Assay (MTT) C->D E 4b. Apoptosis Assay (Annexin V/PI Staining) C->E F 5a. Data Analysis (IC50 Determination) D->F G 5b. Flow Cytometry Analysis E->G G cluster_pathway Putative Signaling Pathway Modulation Compound Phenylsulfonylpiperazine Derivative PI3K PI3K Compound->PI3K Inhibition BCL2 BCL2 (Anti-apoptotic) Compound->BCL2 Inhibition Caspases Caspases (Pro-apoptotic) Compound->Caspases Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->BCL2 Activation mTOR->BCL2 Activation Apoptosis Apoptosis BCL2->Apoptosis Caspases->Apoptosis

References

Application Notes and Protocols for Preclinical Evaluation of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol belongs to the piperazine class of molecules. Piperazine derivatives are a prominent scaffold in medicinal chemistry, known for their diverse pharmacological activities, particularly in the central nervous system (CNS). Many clinically successful drugs for psychosis, depression, and anxiety incorporate a piperazine moiety. This structural feature often confers affinity for dopamine and serotonin receptors, key modulators of mood, cognition, and behavior.[1][2][3] Given its structure, this compound is a candidate for investigation as a novel therapeutic agent targeting neuropsychiatric disorders.

These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound (referred to as "Compound X" henceforth) using established animal models. The protocols outlined below are designed to assess its potential antipsychotic, antidepressant, and anxiolytic properties.

Potential Therapeutic Applications and Relevant Animal Models

Based on the pharmacology of similar piperazine-containing compounds, Compound X is hypothesized to interact with dopamine and/or serotonin receptor systems. Therefore, the primary therapeutic indications to explore are schizophrenia, depression, and anxiety disorders.

Table 1: Summary of Potential Therapeutic Applications and Corresponding Animal Models

Therapeutic AreaAnimal ModelKey Parameters Measured
Schizophrenia (Antipsychotic Activity) Amphetamine-Induced HyperlocomotionLocomotor activity (distance traveled, rearing frequency)
Prepulse Inhibition (PPI) of Acoustic StartlePercent PPI
Depression (Antidepressant Activity) Forced Swim Test (FST)Immobility time, swimming time, climbing time
Tail Suspension Test (TST)Immobility time
Anxiety (Anxiolytic Activity) Elevated Plus Maze (EPM)Time spent in open arms, number of entries into open arms
Light-Dark Box TestTime spent in the light compartment, transitions between compartments

Experimental Protocols

General Preparation and Administration of Compound X

Objective: To prepare Compound X for in vivo administration.

Materials:

  • Compound X

  • Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose, or 10% Tween 80 in sterile water)

  • Vortex mixer

  • Sonicator

  • Syringes and appropriate gauge needles for the route of administration (e.g., intraperitoneal (i.p.), oral (p.o.))

Protocol:

  • Determine the required concentration of Compound X based on the desired dose and the average weight of the animals.

  • Weigh the appropriate amount of Compound X and place it in a sterile container.

  • Add a small amount of the chosen vehicle to form a paste.

  • Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension or solution.

  • If the compound is not fully dissolved, sonicate the mixture until a fine, homogenous suspension is achieved.

  • Prepare fresh on each day of the experiment.

  • Administer the prepared formulation to the animals via the chosen route (e.g., i.p. or p.o.) at a volume appropriate for the animal's weight (e.g., 5-10 mL/kg for mice).

Rodent Models for Antipsychotic Activity

Objective: To assess the potential of Compound X to antagonize dopamine D2 receptor-mediated hyperlocomotion, a model predictive of antipsychotic efficacy.[4]

Animals: Male C57BL/6 mice or Sprague-Dawley rats.

Materials:

  • Compound X formulation

  • Amphetamine solution (e.g., 2.5 mg/kg in sterile saline)

  • Open-field activity chambers equipped with infrared beams or video tracking software.

Protocol:

  • Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Administer Compound X or vehicle to the animals at the desired doses.

  • After a predetermined pretreatment time (e.g., 30-60 minutes), administer amphetamine (i.p.).

  • Immediately place the animals individually into the open-field chambers.

  • Record locomotor activity (e.g., total distance traveled, horizontal and vertical beam breaks) for 60-90 minutes.

  • Analyze the data to determine if Compound X significantly reduces amphetamine-induced hyperlocomotion compared to the vehicle-treated group.

Objective: To evaluate the effect of Compound X on sensorimotor gating deficits, a translational model of a core feature of schizophrenia.[4]

Animals: Male Wistar or Sprague-Dawley rats.

Materials:

  • Compound X formulation

  • Acoustic startle response system with a prepulse stimulus generator.

Protocol:

  • Acclimate animals to the testing room.

  • Administer Compound X or vehicle.

  • After the pretreatment period, place each animal in the startle chamber.

  • Allow a 5-minute acclimation period with background white noise.

  • The test session consists of trials with a startle pulse alone (e.g., 120 dB) and trials where the startle pulse is preceded by a prepulse stimulus (e.g., 3-12 dB above background).

  • Measure the startle amplitude in response to the pulse-alone and prepulse-plus-pulse trials.

  • Calculate the percentage of PPI as follows: %PPI = [1 - (Startle amplitude on prepulse trial / Startle amplitude on pulse-alone trial)] x 100.

  • Assess whether Compound X can reverse any existing deficits in PPI or does not impair PPI on its own.

Rodent Models for Antidepressant Activity

Objective: To screen for potential antidepressant effects of Compound X by assessing its ability to reduce behavioral despair.[5][6]

Animals: Male BALB/c or C57BL/6 mice.

Materials:

  • Compound X formulation

  • Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording equipment.

Protocol:

  • Administer Compound X or vehicle.

  • After the appropriate pretreatment time, place each mouse individually into a cylinder of water for a 6-minute session.

  • The first 2 minutes are considered an acclimation period and are not scored.

  • During the subsequent 4 minutes, record the duration of immobility (floating with only minor movements to keep the head above water).

  • An increase in swimming or climbing behavior and a decrease in immobility time are indicative of an antidepressant-like effect.

Rodent Models for Anxiolytic Activity

Objective: To evaluate the anxiolytic potential of Compound X based on the animal's natural aversion to open, elevated spaces.[7]

Animals: Male C57BL/6 mice or Wistar rats.

Materials:

  • Compound X formulation

  • Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).

  • Video tracking system.

Protocol:

  • Acclimate animals to a dimly lit testing room.

  • Administer Compound X or vehicle.

  • After the pretreatment period, place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for 5 minutes.

  • Record the number of entries into and the time spent in the open and closed arms.

  • An increase in the time spent in and/or the number of entries into the open arms suggests an anxiolytic effect.

Data Presentation

Table 2: Representative Data Table for Amphetamine-Induced Hyperlocomotion

Treatment GroupDose (mg/kg)NTotal Distance Traveled (cm) (Mean ± SEM)
Vehicle + Saline-101500 ± 120
Vehicle + Amphetamine2.5108500 ± 550
Compound X + Amphetamine1107800 ± 600
Compound X + Amphetamine3105200 ± 450
Compound X + Amphetamine10103100 ± 300
Positive Control (e.g., Haloperidol) + Amphetamine0.5102800 ± 250
p < 0.05, **p < 0.01 compared to Vehicle + Amphetamine group

Table 3: Representative Data Table for the Forced Swim Test

Treatment GroupDose (mg/kg)NImmobility Time (s) (Mean ± SEM)
Vehicle-12150 ± 10
Compound X512135 ± 12
Compound X1012105 ± 9
Compound X201280 ± 7
Positive Control (e.g., Fluoxetine)201275 ± 8
p < 0.05, **p < 0.01 compared to Vehicle group

Table 4: Representative Data Table for the Elevated Plus Maze

Treatment GroupDose (mg/kg)NTime in Open Arms (%) (Mean ± SEM)Open Arm Entries (%) (Mean ± SEM)
Vehicle-1015 ± 2.520 ± 3.1
Compound X11018 ± 3.022 ± 3.5
Compound X31035 ± 4.140 ± 4.5
Compound X101045 ± 5.2 50 ± 5.0
Positive Control (e.g., Diazepam)11048 ± 4.8 52 ± 4.9
*p < 0.05, **p < 0.01 compared to Vehicle group

Visualization of Pathways and Workflows

Signaling Pathways

Many piperazine-based antipsychotics and antidepressants target dopamine D2 and serotonin (e.g., 5-HT1A, 5-HT2A) receptors.[1][8] The diagrams below illustrate the canonical signaling pathways for these receptors.

D2_Receptor_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D2R Activates CompoundX Compound X (Antagonist) CompoundX->D2R Blocks Gi->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates CellularResponse Decreased Neuronal Excitability PKA->CellularResponse Leads to

Caption: Dopamine D2 Receptor (Gi-coupled) Signaling Pathway.

SHT1A_Receptor_Signaling cluster_membrane Cell Membrane SHT1AR Serotonin 5-HT1A Receptor Gi Gi SHT1AR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Serotonin Serotonin Serotonin->SHT1AR CompoundX Compound X (Agonist/Antagonist) CompoundX->SHT1AR Gi->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates CellularResponse Neuronal Hyperpolarization PKA->CellularResponse Leads to

Caption: Serotonin 5-HT1A Receptor (Gi-coupled) Signaling Pathway.

Experimental Workflows

Behavioral_Assay_Workflow start Start: Select Animal Model (e.g., C57BL/6 Mice) acclimation Acclimation to Housing (1-2 weeks) start->acclimation randomization Randomize into Treatment Groups acclimation->randomization drug_prep Prepare Compound X and Vehicle randomization->drug_prep dosing Administer Compound X or Vehicle (i.p. or p.o.) drug_prep->dosing pretreatment Pretreatment Period (30-60 min) dosing->pretreatment behavioral_test Conduct Behavioral Test (e.g., FST, EPM) pretreatment->behavioral_test data_collection Record and Score Behavior (Automated or Manual) behavioral_test->data_collection analysis Statistical Analysis (e.g., ANOVA) data_collection->analysis end End: Interpret Results analysis->end

Caption: General Workflow for In Vivo Behavioral Experiments.

References

Application Notes and Protocols for High-Throughput Screening of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol derivatives. The protocols outlined below are designed for the identification and characterization of novel inhibitors of enzymatic activity and modulators of G-protein coupled receptor (GPCR) signaling, two common target classes for piperazine-based compounds.

Introduction

The this compound scaffold represents a versatile chemical structure with potential applications in various therapeutic areas. Phenylsulfonylpiperazine derivatives have demonstrated a range of biological activities, including enzyme inhibition and antitumor effects. The piperazine moiety is a well-established pharmacophore in numerous centrally acting agents, often targeting GPCRs.[1] High-throughput screening is a critical step in early-stage drug discovery, enabling the rapid evaluation of large compound libraries to identify promising lead candidates.

These application notes describe two distinct HTS assays: a biochemical assay for the identification of enzyme inhibitors and a cell-based functional assay for the characterization of GPCR modulators.

Application Note 1: Homogeneous Time-Resolved Fluorescence (HTRF®) Assay for Enzyme Inhibition

This protocol describes a competitive binding assay to identify inhibitors of a hypothetical human kinase, "Kinase-X," a plausible target for sulfonamide-containing compounds. The assay is based on the HTRF® technology, which measures the disruption of a FRET signal between a europium cryptate-labeled antibody and a biotinylated tracer that binds to the kinase.

Experimental Workflow

HTRF_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Enzyme, Tracer, and Antibody add_enzyme_tracer Add 4 µL of Kinase-X/ Biotin-Tracer Mix prep_reagents->add_enzyme_tracer prep_compounds Serially Dilute Test Compounds in DMSO and Assay Buffer add_compounds Dispense 2 µL of Diluted Compounds/Controls prep_compounds->add_compounds incubate1 Incubate for 30 min at Room Temperature add_enzyme_tracer->incubate1 add_antibody Add 4 µL of Anti-Tag-Eu(K) Antibody Solution incubate1->add_antibody incubate2 Incubate for 60 min at Room Temperature add_antibody->incubate2 read_plate Read Plate on HTRF-compatible Reader (665 nm / 620 nm) incubate2->read_plate analyze_data Calculate Signal Ratio and % Inhibition read_plate->analyze_data determine_ic50 Generate Dose-Response Curves and Determine IC50 Values analyze_data->determine_ic50

Caption: HTRF®-based enzyme inhibition assay workflow.

Experimental Protocol

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% (w/v) Bovine Serum Albumin (BSA), 5 mM MgCl₂, 1 mM DTT.

  • Kinase-X Solution: Recombinant human Kinase-X (tagged, e.g., with 6xHis) diluted to 2X final concentration (e.g., 2 nM) in Assay Buffer.

  • Biotinylated Tracer Solution: Biotinylated ATP-competitive tracer diluted to 2X final concentration (e.g., 20 nM) in Assay Buffer.

  • Detection Antibody Solution: HTRF® Anti-Tag-Eu(K) antibody diluted to 2X final concentration in HTRF® detection buffer.

  • Test Compounds: Prepare a 10 mM stock solution of each this compound derivative in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO, followed by a 1:50 dilution in Assay Buffer.

2. Assay Procedure (384-well low-volume plate):

  • Dispense 2 µL of diluted test compounds or controls (DMSO for no inhibition, known inhibitor for positive control) into the assay plate.

  • Prepare a mix of Kinase-X and Biotinylated Tracer at 2X concentration. Add 4 µL of this mix to each well.

  • Seal the plate and incubate for 30 minutes at room temperature, protected from light.

  • Add 4 µL of the 2X Detection Antibody solution to each well.

  • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF®-compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.

3. Data Analysis:

  • Calculate the HTRF® ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Calculate the percentage of inhibition for each compound concentration: % Inhibition = 100 * (1 - [(Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min)]) where Ratio_min is the signal from the positive control and Ratio_max is the signal from the DMSO control.

  • Plot % Inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Kinase-X Inhibition
Compound IDR Group (Phenylsulfonyl)IC₅₀ (µM)
PSEP-0014-methoxy1.25
PSEP-0024-chloro0.88
PSEP-0034-nitro0.52
PSEP-0043,4-dichloro0.21
PSEP-0054-methyl5.60
Staurosporine (Control)-0.015

Application Note 2: Cell-Based GPCR Functional Assay (IP-One HTRF®)

This protocol is designed to identify and characterize functional modulators (agonists or antagonists) of a hypothetical Gq-coupled receptor, "GPCR-Y" (e.g., a serotonin receptor subtype), stably expressed in a HEK293 cell line. The assay measures the accumulation of inositol monophosphate (IP1), a downstream product of Gq signaling, using the IP-One HTRF® assay.

Signaling Pathway

Gq_Pathway Ligand PSEP Derivative (Agonist) Receptor GPCR-Y Ligand->Receptor Binds & Activates Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release IP1 IP1 Accumulation (Measured by HTRF®) IP3->IP1 Metabolized to

Caption: Gq-protein coupled receptor signaling pathway.

Experimental Protocol

1. Cell Preparation and Plating:

  • Culture HEK293 cells stably expressing GPCR-Y in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.

  • The day before the assay, harvest cells and resuspend in serum-free medium.

  • Dispense 10 µL of the cell suspension (e.g., 20,000 cells/well) into a 384-well low-volume white plate.

  • Incubate overnight at 37°C, 5% CO₂.

2. Assay Procedure (Agonist Mode):

  • Prepare serial dilutions of test compounds in stimulation buffer (e.g., HBSS, 20 mM HEPES, 50 mM LiCl).

  • Add 5 µL of the diluted compounds or a known agonist (positive control) to the cells.

  • Incubate the plate for 60 minutes at 37°C.

  • Prepare the HTRF® detection reagents: Add IP1-d2 and Anti-IP1-Cryptate to the lysis buffer according to the manufacturer's instructions.

  • Add 5 µL of the HTRF® detection mix to each well.

  • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF®-compatible plate reader.

3. Assay Procedure (Antagonist Mode):

  • Prepare serial dilutions of test compounds in stimulation buffer.

  • Add 5 µL of the diluted compounds to the cells.

  • Incubate for 15 minutes at 37°C.

  • Add 5 µL of a known agonist at its EC₈₀ concentration to all wells (except for the basal control).

  • Proceed with the incubation and detection steps as described in the agonist mode protocol.

4. Data Analysis:

  • Calculate the HTRF® ratio and percentage of activity (for agonists) or inhibition (for antagonists) as described in the enzyme assay protocol.

  • Plot the results against the logarithm of compound concentration and fit the data to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Data Presentation: GPCR-Y Modulation
Compound IDR Group (Phenylsulfonyl)Agonist EC₅₀ (nM)Antagonist IC₅₀ (nM)
PSEP-0014-methoxy>10,00085
PSEP-0024-chloro>10,00042
PSEP-0034-nitro>10,000150
PSEP-0043,4-dichloro>10,00028
PSEP-0054-methyl>10,000210
Known Agonist (Control)-12-
Known Antagonist (Control)--25

Disclaimer: The protocols, signaling pathways, and data presented in these application notes are for illustrative purposes. Specific assay conditions, including reagent concentrations, incubation times, and cell numbers, should be optimized for the specific biological target and laboratory instrumentation.

References

Application Notes and Protocols for the Quantification of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to the quantitative analysis of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol in biological matrices, such as plasma and urine. The protocols described herein are based on established principles of bioanalytical method development, drawing from methodologies applied to structurally similar piperazine derivatives. Given the limited specific literature for this particular analyte, the following sections offer a robust starting point for developing and validating a sensitive and specific analytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely adopted technique in pharmaceutical research for its high sensitivity and selectivity.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the recommended technique for the quantification of this compound in biological samples due to its ability to provide high sensitivity and specificity, minimizing interference from endogenous matrix components.

Principle

The method involves the extraction of the analyte and an internal standard (IS) from the biological matrix, followed by chromatographic separation on a reversed-phase HPLC column. The separated compounds are then ionized using an electrospray ionization (ESI) source and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Instrumentation and Reagents
  • LC-MS/MS System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an ESI source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point for method development.

  • Reagents: Acetonitrile (ACN), methanol (MeOH), formic acid (FA), and ultrapure water. All solvents and reagents should be of LC-MS grade.

  • Internal Standard (IS): A structurally similar and stable isotopically labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic and mass spectrometric behavior can be used.

Experimental Protocols

Standard and Sample Preparation

a. Stock and Working Solutions:

  • Prepare a primary stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol or DMSO.

  • Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water.

  • Prepare a stock solution of the internal standard (IS) at a concentration of 1 mg/mL and a working solution at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

b. Calibration Standards and Quality Control Samples:

  • Prepare calibration standards by spiking blank biological matrix (e.g., plasma) with the working standard solutions to achieve a concentration range that covers the expected in-study sample concentrations.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

c. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

a. Liquid Chromatography Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

b. Mass Spectrometry Conditions (Hypothetical):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: Precursor ion (Q1) > Product ion (Q3) - To be determined by direct infusion of the compound.

    • Internal Standard: Precursor ion (Q1) > Product ion (Q3) - To be determined by direct infusion.

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Collision Gas: Argon

Data Presentation

The following tables present a template for summarizing the quantitative data from a validated bioanalytical method. The values provided are for illustrative purposes and should be replaced with experimental data.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Limit of Detection (LOD) 0.5 ng/mL

Table 2: Precision and Accuracy

QC ConcentrationIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
Low QC (3 ng/mL) < 15%< 15%± 15%± 15%
Mid QC (50 ng/mL) < 15%< 15%± 15%± 15%
High QC (800 ng/mL) < 15%< 15%± 15%± 15%

Table 3: Recovery and Matrix Effect

QC ConcentrationExtraction Recovery (%)Matrix Effect (%)
Low QC (3 ng/mL) Consistent and reproducibleWithin acceptable limits
High QC (800 ng/mL) Consistent and reproducibleWithin acceptable limits

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (Plasma, Urine, etc.) add_is Add Internal Standard sample->add_is precipitation Protein Precipitation (e.g., Acetonitrile) add_is->precipitation centrifuge Centrifugation precipitation->centrifuge evaporation Evaporation centrifuge->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (Reversed-Phase C18) reconstitution->lc_separation esi_ionization ESI Ionization lc_separation->esi_ionization ms_detection MS/MS Detection (MRM Mode) esi_ionization->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification report Report Generation quantification->report

Caption: Workflow for the quantification of this compound.

Conclusion

The provided protocols and application notes serve as a foundational guide for the development and validation of a robust LC-MS/MS method for the quantification of this compound in biological samples. Adherence to good laboratory practices and thorough method validation are essential to ensure the generation of reliable and accurate data in research and drug development settings. Researchers should optimize the described conditions based on their specific instrumentation and analytical requirements.

Application Notes and Protocols for 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The piperazine moiety is a prevalent structural motif in a vast array of pharmaceuticals, valued for its ability to impart favorable physicochemical properties such as improved solubility and bioavailability.[1][2] Arylpiperazine derivatives, in particular, are recognized as "privileged scaffolds" in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS), including those acting on serotonin and dopamine receptors. The N-phenylsulfonylpiperazine scaffold, a key feature of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol, serves as a versatile building block for the synthesis of a variety of biologically active compounds. This document provides detailed protocols for the synthesis of this compound and its application as an intermediate in the synthesis of potential therapeutic agents.

I. Synthesis of the Intermediate: this compound

A common and efficient method for the synthesis of N-sulfonylpiperazine derivatives involves the reaction of a piperazine with a sulfonyl chloride. In this case, this compound can be synthesized from 1-(2-hydroxyethyl)piperazine and benzenesulfonyl chloride.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 1-(2-hydroxyethyl)piperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer, add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Addition of Benzenesulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.05 eq) in the same solvent and add it dropwise to the cooled piperazine solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield this compound as a pure compound.

Data Presentation: Synthesis of this compound

ParameterValue
Starting Materials 1-(2-hydroxyethyl)piperazine, Benzenesulfonyl chloride
Reagents Triethylamine, Dichloromethane
Reaction Time 4-6 hours
Reaction Temperature 0 °C to Room Temperature
Typical Yield 85-95%
Purity (by HPLC) >98%
Appearance White to off-white solid

Experimental Workflow: Synthesis of the Intermediate

synthesis_intermediate reagents 1-(2-hydroxyethyl)piperazine Benzenesulfonyl Chloride Triethylamine, DCM reaction Reaction (0°C to RT, 4-6h) reagents->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Synthesis of this compound.

II. Application in Drug Synthesis: A Representative Protocol

The hydroxyl group of this compound can be further functionalized to couple with other molecular fragments, a common strategy in drug discovery. A representative application is the conversion of the alcohol to a better leaving group, followed by nucleophilic substitution.

Experimental Protocol: Synthesis of a Hypothetical Aryl Ether Derivative

This protocol describes a hypothetical synthesis of an aryl ether, a common structural motif in pharmacologically active molecules.

  • Activation of the Hydroxyl Group: Dissolve this compound (1.0 eq) and a base such as triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add p-toluenesulfonyl chloride (1.1 eq) portion-wise. Allow the reaction to stir at room temperature overnight. After an aqueous work-up, the tosylated intermediate is obtained and can be used in the next step without further purification.

  • Nucleophilic Substitution: In a separate flask, dissolve a substituted phenol (e.g., 4-cyanophenol) (1.2 eq) in a polar aprotic solvent like dimethylformamide (DMF). Add a base such as potassium carbonate (2.0 eq). Heat the mixture to 60 °C and add the tosylated intermediate from the previous step.

  • Reaction: Stir the reaction mixture at 80-100 °C for 8-12 hours, monitoring by TLC.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the final aryl ether derivative.

Data Presentation: Synthesis of a Hypothetical Aryl Ether Derivative

ParameterValue
Starting Materials This compound, 4-Cyanophenol
Reagents p-Toluenesulfonyl chloride, Triethylamine, Potassium carbonate, DMF
Reaction Time 10-16 hours (total)
Reaction Temperature 0 °C to 100 °C
Typical Yield 60-80% (over two steps)
Purity (by HPLC) >99%

Experimental Workflow: Application in Synthesis

synthesis_application intermediate This compound activation Tosylation (TsCl, TEA, DCM) intermediate->activation tosylate Tosylated Intermediate activation->tosylate substitution Nucleophilic Substitution (80-100°C, 8-12h) tosylate->substitution nucleophile 4-Cyanophenol K2CO3, DMF nucleophile->substitution final_product Final Aryl Ether Product substitution->final_product

Application of the intermediate in a hypothetical synthesis.

III. Biological Context: Potential Signaling Pathway

Arylpiperazine derivatives are known to interact with various G protein-coupled receptors (GPCRs) in the CNS.[3] For instance, many are antagonists or agonists of serotonin (5-HT) receptors.[3] The hypothetical final product, with its N-phenylsulfonylpiperazine core, could potentially act as a ligand for the 5-HT1A receptor, which is involved in mood and anxiety regulation.

Signaling Pathway of the Serotonin 5-HT1A Receptor

The 5-HT1A receptor is a Gαi-coupled receptor.[1][4] Upon binding of an agonist, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] This reduction in cAMP decreases the activity of Protein Kinase A (PKA). The Gβγ subunit can also directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.

signaling_pathway cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_protein Gi/o Protein Receptor->G_protein AC Adenylyl Cyclase GIRK GIRK Channel K_ion K+ Efflux GIRK->K_ion Ligand Hypothetical Drug (Agonist) Ligand->Receptor G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC G_beta_gamma->GIRK ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) K_ion->Hyperpolarization

Simplified 5-HT1A receptor signaling pathway.

Disclaimer: The application of this compound in the synthesis of a specific, marketed drug has not been explicitly detailed in the referenced literature. The provided protocols for its use as an intermediate and the associated biological context are representative examples based on the known chemistry and pharmacology of structurally related compounds. These are intended for research and development purposes.

References

Application Note and Protocol for the Solubilization of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol is a piperazine derivative with potential applications in pharmacological research and drug development. Proper solubilization of this compound is critical for accurate and reproducible results in various in vitro and in vivo studies. This document provides a detailed protocol for dissolving this compound and offers guidance on solvent selection based on the general properties of structurally related compounds. The information is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 16017-63-3[1]
Molecular Formula C₁₂H₁₈N₂O₃S[1]
Molecular Weight 270.35 g/mol [1]
Water Solubility >40.6 µg/mL[1]
Predicted pKa 14.96 ± 0.10[1]

Solubility Data

Table of Inferred and Known Solubilities:

SolventTypeExpected/Known SolubilityNotes
WaterPolar Protic>40.6 µg/mL[1]Solubility may be pH-dependent.[3]
Dimethyl Sulfoxide (DMSO)Polar AproticExpected to be solubleCommon solvent for preparing stock solutions of piperazine derivatives for biological assays.[4]
Dimethylformamide (DMF)Polar AproticExpected to be solubleSimilar to DMSO, often used for compounds with low aqueous solubility.
EthanolPolar ProticExpected to be solubleOften used as a co-solvent.[4] The parent compound, piperazine, is soluble in ethanol.[2]
MethanolPolar ProticExpected to be solubleThe parent compound, piperazine, is soluble in methanol.[2]
AcetonePolar AproticExpected to be solubleThe related compound, 2-piperazin-1-ylethanol, is soluble in acetone.[3]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent (e.g., DMSO)

This protocol describes the preparation of a concentrated stock solution, which can be further diluted in aqueous buffers for biological assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Warming bath or sonicator (optional)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound into a sterile vial.

  • Add the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, gentle warming (e.g., 37°C) or brief sonication may be applied. Visually inspect the solution to ensure no solid particles remain.

  • Once fully dissolved, store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Note: When diluting the DMSO stock solution into an aqueous medium for biological assays, ensure the final DMSO concentration is low (typically <0.5% v/v) to minimize solvent-induced toxicity or off-target effects.[4]

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard method to experimentally determine the equilibrium solubility of the compound in an aqueous buffer.[4]

Materials:

  • This compound (solid)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Sealed glass vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Add an excess amount of solid this compound to a sealed glass vial containing a known volume of the aqueous buffer. An excess of solid material should be visible.

  • Place the vial on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the mixture for 24-48 hours to allow it to reach equilibrium.[4]

  • After the incubation period, let the vial stand to allow the undissolved solid to settle.

  • Centrifuge the vial to pellet the remaining solid.

  • Carefully collect a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC.

  • The resulting concentration is the equilibrium solubility of the compound in that specific buffer.

Visualization of Experimental Workflow

The following diagram illustrates the decision-making process for dissolving this compound.

G cluster_prep Solution Preparation start Start with solid This compound choose_solvent Select Solvent start->choose_solvent organic_solvent Organic Solvent (e.g., DMSO) choose_solvent->organic_solvent For Stock Solution aqueous_buffer Aqueous Buffer choose_solvent->aqueous_buffer For Direct Use or Solubility Testing dissolve Weigh Compound & Add Solvent organic_solvent->dissolve aqueous_buffer->dissolve vortex Vortex/Mix dissolve->vortex check_solubility Visually Inspect for Dissolution vortex->check_solubility fully_dissolved Solution Ready check_solubility->fully_dissolved Yes not_dissolved Incomplete Dissolution check_solubility->not_dissolved No troubleshoot Troubleshoot: - Gentle Warming - Sonication - Use Co-solvent not_dissolved->troubleshoot troubleshoot->vortex

Caption: Workflow for dissolving this compound.

References

Application Notes and Protocols for Phenylsulfonyl-Piperazine Analogs in In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the potential use of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol and its analogs as probes for in vivo imaging studies. While specific in vivo imaging data for this exact molecule is not extensively published, the phenylsulfonyl-piperazine scaffold is a common motif in pharmacologically active compounds, including kinase inhibitors and receptor modulators. These notes are based on established methodologies for developing similar small molecules as imaging agents, particularly for Positron Emission Tomography (PET).

The protocols outlined here are representative examples and can be adapted for specific phenylsulfonyl-piperazine derivatives. They are intended to guide researchers in the preclinical evaluation of such compounds, from radiolabeling to in vivo imaging and data analysis.

Potential Applications in In Vivo Imaging

Small molecule inhibitors containing the phenylsulfonyl-piperazine core are often designed to target specific enzymes or receptors. When radiolabeled, these compounds can be used as PET tracers to:

  • Assess Target Engagement and Occupancy: Quantify the binding of a therapeutic drug to its target in real-time.

  • Characterize Pharmacokinetics: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

  • Guide Drug Development: Aid in the selection of lead compounds and optimization of dosing regimens.

  • Patient Stratification: Potentially identify patient populations most likely to respond to a targeted therapy.

Hypothetical Signaling Pathway

Many piperazine derivatives are developed as inhibitors of protein kinases, which are crucial nodes in cellular signaling pathways often dysregulated in diseases like cancer. A hypothetical pathway where a phenylsulfonyl-piperazine analog could act is the PI3K/Akt/mTOR pathway, a key regulator of cell growth and survival.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Growth Cell Growth & Survival mTORC1->Growth Inhibitor Phenylsulfonyl-piperazine Inhibitor (e.g., PET Tracer) Inhibitor->PI3K inhibits

Caption: Hypothetical PI3K/Akt signaling pathway targeted by a phenylsulfonyl-piperazine inhibitor.

Data Presentation

The following tables represent hypothetical data that could be generated from in vivo studies with a radiolabeled phenylsulfonyl-piperazine analog.

Table 1: Biodistribution of a Hypothetical [¹⁸F]-Labeled Phenylsulfonyl-Piperazine Analog in Rodents

Organ% Injected Dose per Gram (%ID/g) at 30 min% Injected Dose per Gram (%ID/g) at 60 min% Injected Dose per Gram (%ID/g) at 120 min
Blood2.5 ± 0.41.2 ± 0.20.5 ± 0.1
Heart1.8 ± 0.31.0 ± 0.20.4 ± 0.1
Lungs3.1 ± 0.51.5 ± 0.30.7 ± 0.2
Liver15.2 ± 2.112.5 ± 1.88.3 ± 1.1
Spleen2.8 ± 0.41.9 ± 0.31.1 ± 0.2
Kidneys8.5 ± 1.26.1 ± 0.93.2 ± 0.5
Muscle0.9 ± 0.20.7 ± 0.10.4 ± 0.1
Bone1.2 ± 0.31.5 ± 0.31.8 ± 0.4
Brain0.5 ± 0.10.3 ± 0.10.1 ± 0.05
Tumor4.5 ± 0.85.2 ± 0.94.8 ± 0.7

Data are presented as mean ± standard deviation (n=4 per time point).

Table 2: In Vitro Binding Affinity and In Vivo Receptor Occupancy

CompoundTargetIC₅₀ (nM)In Vivo Target Occupancy (10 mg/kg)
Phenylsulfonyl-piperazine AnalogKinase X15.285% at 1 hour
Vehicle ControlN/AN/A0%

Experimental Protocols

Protocol 1: Radiolabeling of a Phenylsulfonyl-Piperazine Analog with Fluorine-18

This protocol describes a common method for nucleophilic fluorination to produce an [¹⁸F]-labeled PET tracer.[1]

Materials:

  • Precursor molecule (e.g., a tosylate or mesylate derivative of the phenylsulfonyl-piperazine analog)

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Water for injection

  • C18 Sep-Pak cartridges

  • Ethanol

  • Sterile saline

Workflow Diagram:

G start Start step1 1. [¹⁸F]Fluoride Trapping on Anion Exchange Cartridge start->step1 step2 2. Elution with K₂₂₂/K₂CO₃ in Acetonitrile/Water step1->step2 step3 3. Azeotropic Drying step2->step3 step4 4. Add Precursor in Anhydrous Acetonitrile step3->step4 step5 5. Heat Reaction (e.g., 110°C, 15 min) step4->step5 step6 6. Quench Reaction and Dilute step5->step6 step7 7. HPLC Purification step6->step7 step8 8. Solvent Evaporation & Formulation in Saline step7->step8 end Final [¹⁸F]-Tracer for Injection step8->end

Caption: Workflow for the radiosynthesis of an [¹⁸F]-labeled small molecule PET tracer.

Procedure:

  • Trap aqueous [¹⁸F]Fluoride on a pre-conditioned anion exchange cartridge.

  • Elute the [¹⁸F]Fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 and K₂CO₃ in acetonitrile and water.

  • Remove the water via azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen.

  • Add the precursor molecule dissolved in anhydrous acetonitrile to the dried [¹⁸F]KF-K₂₂₂ complex.

  • Seal the reaction vessel and heat at 100-120°C for 10-20 minutes.

  • Cool the reaction mixture and quench with water.

  • Purify the crude product using semi-preparative HPLC.

  • Collect the fraction containing the radiolabeled product.

  • Remove the HPLC solvent by rotary evaporation or passing through a C18 Sep-Pak cartridge.

  • Elute the final product from the C18 cartridge with ethanol and formulate in sterile saline for injection.

  • Perform quality control tests for radiochemical purity, chemical purity, specific activity, and sterility.

Protocol 2: In Vivo PET/CT Imaging in a Tumor-Bearing Mouse Model

This protocol outlines a typical dynamic PET imaging study to assess tracer uptake in a xenograft tumor model.

Materials:

  • Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous tumors)

  • Anesthesia (e.g., isoflurane)

  • Radiolabeled phenylsulfonyl-piperazine analog (formulated in sterile saline)

  • PET/CT scanner

  • Heating pad or lamp to maintain body temperature

Workflow Diagram:

G start Start step1 1. Anesthetize Mouse (e.g., 2% Isoflurane) start->step1 step2 2. Place Mouse in PET/CT Scanner step1->step2 step3 3. Acquire CT Scan for Anatomical Reference step2->step3 step4 4. Inject [¹⁸F]-Tracer via Tail Vein (5-10 MBq) step3->step4 step5 5. Start Dynamic PET Scan (e.g., 60 minutes) step4->step5 step6 6. Monitor Animal's Physiological Status step5->step6 step7 7. Reconstruct PET/CT Images step6->step7 step8 8. Image Analysis: Draw ROIs, Generate TACs step7->step8 end Quantitative Data (%ID/g) step8->end

Caption: Experimental workflow for a preclinical PET/CT imaging study in a mouse model.

Procedure:

  • Anesthetize the mouse using isoflurane (2-3% for induction, 1.5-2% for maintenance).

  • Position the animal on the scanner bed.

  • Perform a CT scan for attenuation correction and anatomical localization.

  • Administer the radiolabeled tracer (typically 5-10 MBq) via a tail vein catheter.

  • Immediately begin a dynamic PET scan for 60-90 minutes.

  • Alternatively, for static imaging, scan at specific time points post-injection (e.g., 30, 60, 120 minutes).

  • Throughout the scan, monitor the animal's breathing rate and maintain its body temperature.

  • After the final scan, allow the animal to recover or proceed with biodistribution studies.

  • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

  • Co-register the PET and CT images.

  • Draw regions of interest (ROIs) on the images over various organs and the tumor to generate time-activity curves (TACs) and calculate the %ID/g.

Conclusion

The phenylsulfonyl-piperazine scaffold represents a versatile platform for the development of targeted therapeutic agents. By leveraging established radiolabeling and in vivo imaging protocols, researchers can effectively evaluate the preclinical potential of these compounds. The methodologies described in this document provide a framework for characterizing the pharmacokinetics, target engagement, and efficacy of novel phenylsulfonyl-piperazine-based imaging probes, thereby accelerating their translation into clinical applications.

References

Application Notes and Protocols: 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol is a synthetic organic compound belonging to the arylpiperazine class, a scaffold of significant interest in medicinal chemistry. Arylpiperazine derivatives are known to exhibit a wide range of biological activities, particularly targeting the central nervous system (CNS). This document provides an overview of the potential applications of this compound, along with detailed protocols for its synthesis and biological evaluation based on the activities of structurally related compounds. While specific biological data for this exact molecule is not extensively available in public literature, its structural motifs suggest potential utility as a modulator of dopaminergic and serotonergic pathways, making it a valuable lead compound for the development of novel therapeutics for psychiatric disorders.

Medicinal Chemistry Applications

The core structure of this compound, featuring a phenylsulfonyl group attached to a piperazine ring which is further substituted with an ethanol moiety, suggests its potential as a versatile scaffold in drug discovery. The phenylsulfonyl group can engage in various non-covalent interactions with biological targets, while the piperazine ring is a common pharmacophore in many CNS-active drugs. The ethanol substituent can be a key site for metabolic transformations or for forming hydrogen bonds with receptor active sites.

Based on the pharmacology of analogous arylpiperazine compounds, the primary therapeutic areas for derivatives of this compound are likely to include:

  • Antipsychotics: Many atypical antipsychotic drugs feature an arylpiperazine moiety that contributes to their efficacy through modulation of dopamine D2 and serotonin 5-HT2A receptors.[1][2]

  • Antidepressants: The interaction with serotonin receptors, particularly 5-HT1A, is a key mechanism for several antidepressant medications.[3]

  • Anxiolytics: Modulation of serotonergic and dopaminergic signaling can also produce anxiolytic effects.

The compound can serve as a lead structure for the synthesis of more complex molecules with improved potency, selectivity, and pharmacokinetic profiles.

Data Presentation

Due to the limited publicly available biological data for this compound, the following tables present representative quantitative data for analogous arylpiperazine compounds to illustrate the potential biological profile.

Table 1: Representative Receptor Binding Affinities (Ki, nM) of Arylpiperazine Analogs

Compound AnalogueDopamine D2 ReceptorSerotonin 5-HT1A ReceptorSerotonin 5-HT2A ReceptorReference
Analogue A (Aripiprazole-like)0.341.73.4[2]
Analogue B (Clozapine-like)1265.01.6[2]
Analogue C (Risperidone-like)3.1-0.12[2]

Table 2: Representative In Vivo Efficacy of Arylpiperazine Analogs in Animal Models

Compound AnalogueAnimal ModelBehavioral EndpointEffective Dose Range (mg/kg)Reference
Analogue DConditioned Avoidance Response (Rat)Inhibition of avoidance1 - 10[4]
Analogue EForced Swim Test (Mouse)Reduction in immobility time5 - 20[5]
Analogue FPrepulse Inhibition of Startle (Rat)Reversal of apomorphine-induced deficit0.5 - 5[4]

Experimental Protocols

The following are detailed methodologies for the synthesis and key biological experiments relevant to the evaluation of this compound.

Synthesis Protocol

A plausible synthetic route for this compound is outlined below, based on established methods for the synthesis of N-substituted piperazines.

Reaction Scheme:

1-Piperazineethanol is reacted with benzenesulfonyl chloride in the presence of a base to yield the final product.

Materials:

  • 1-Piperazineethanol

  • Benzenesulfonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography elution

Procedure:

  • Dissolve 1-piperazineethanol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in dichloromethane to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Biological Assay Protocols

This protocol is used to determine the binding affinity of the test compound for dopamine D2 and serotonin 5-HT2A receptors.

Materials:

  • Cell membranes expressing human recombinant D2 or 5-HT2A receptors

  • Radioligands: [³H]-Spiperone (for D2) or [³H]-Ketanserin (for 5-HT2A)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, pH 7.4)

  • Test compound (this compound) at various concentrations

  • Non-specific binding control (e.g., Haloperidol for D2, Mianserin for 5-HT2A)

  • 96-well filter plates and a cell harvester

  • Scintillation cocktail and a liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, radioligand, and either assay buffer (for total binding), non-specific binding control, or the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).

  • Terminate the incubation by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This model is used to assess the antipsychotic potential of a compound.

Materials:

  • Shuttle boxes equipped with a grid floor for delivering a mild foot shock, a light, and a tone generator.

  • Male Wistar or Sprague-Dawley rats.

  • Test compound (this compound) dissolved in a suitable vehicle (e.g., saline, DMSO, or Tween 80).

  • Vehicle control.

  • Positive control (e.g., Haloperidol).

Procedure:

  • Train the rats in the shuttle box. Each trial consists of a conditioned stimulus (CS; light and tone) for a set duration (e.g., 10 seconds) followed by an unconditioned stimulus (US; mild foot shock) for a set duration (e.g., 10 seconds). An avoidance response is recorded if the rat moves to the other side of the shuttle box during the CS. An escape response is recorded if the rat moves to the other side during the US.

  • Training continues until the rats reach a stable baseline of performance (e.g., >80% avoidance).

  • On the test day, administer the test compound, vehicle, or positive control to the trained rats at various doses via the desired route (e.g., intraperitoneal or oral).

  • After a specified pretreatment time, place the rats back in the shuttle boxes and run a test session (e.g., 20-30 trials).

  • Record the number of avoidance, escape, and no-response trials for each rat.

  • Analyze the data to determine if the test compound significantly reduces the number of avoidance responses without significantly increasing the number of escape failures, which would indicate a specific antipsychotic-like effect rather than general motor impairment.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_bioassays Biological Evaluation s1 1-Piperazineethanol + Benzenesulfonyl chloride s2 Reaction in DCM with Triethylamine s1->s2 s3 Workup and Purification s2->s3 s4 This compound s3->s4 b1 In Vitro Receptor Binding Assays (Dopamine D2, Serotonin 5-HT2A) s4->b1 Test Compound b2 In Vivo Behavioral Assays (e.g., Conditioned Avoidance Response) b1->b2

Caption: Experimental Workflow for Synthesis and Biological Evaluation.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopa Dopamine d2r D2 Receptor dopa->d2r sero Serotonin ht2ar 5-HT2A Receptor sero->ht2ar response Neuronal Response (Modulation of Psychosis/Mood) d2r->response Inhibition ht2ar->response Modulation compound 2-(4-(Phenylsulfonyl) piperazin-1-yl)ethanol compound->d2r Antagonism compound->ht2ar Antagonism

Caption: Postulated Signaling Pathway Modulation.

References

Safe Handling and Storage of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of the chemical compound 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on the known hazards of structurally similar molecules, including piperazine and phenylsulfonyl derivatives. These procedures are intended to supplement, not replace, institutional safety protocols and professional judgment.

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is presented below. This information is crucial for understanding the potential hazards and for implementing appropriate safety measures.

PropertyValueSource
CAS Number 16017-63-3Guidechem
Molecular Formula C12H18N2O3SGuidechem
Molecular Weight 270.35 g/mol Guidechem
Appearance Data not available-
Odor Data not available-
Melting Point Data not available-
Boiling Point Data not available-
Solubility >40.6 µg/mL in waterGuidechem
pKa (Predicted) 14.96 ± 0.10Guidechem
Stability Stable under normal conditions. May be sensitive to light and moisture.Inferred from similar compounds
Incompatibilities Strong oxidizing agents, strong acids.Inferred from similar compounds

Hazard Identification and Safety Precautions

Based on the structural components, this compound is presumed to present hazards associated with piperazine and aromatic sulfonyl compounds. The primary hazards are likely to be:

  • Skin and Eye Irritation/Corrosion: Piperazine derivatives can be corrosive and cause severe skin burns and eye damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.

  • Allergic Reactions: Some individuals may develop allergic skin reactions upon exposure to piperazine-containing compounds.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound.

PPE_Workflow cluster_ppe Required Personal Protective Equipment lab_coat Flame-Retardant Lab Coat (fully buttoned) goggles Chemical Splash Goggles (ANSI Z87.1 compliant) gloves Nitrile or Neoprene Gloves (check manufacturer's compatibility chart) respirator NIOSH-Approved Respirator (if handling powder or creating aerosols) researcher Researcher handling Handling Compound researcher->handling Before handling->lab_coat Wear handling->goggles Wear handling->gloves Wear handling->respirator Use if needed

Caption: Personal Protective Equipment (PPE) workflow for handling the compound.

Engineering Controls
  • Fume Hood: All handling of this compound, especially when in solid (powder) form or when being dissolved, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated.

  • Eyewash Station and Safety Shower: An operational and easily accessible eyewash station and safety shower are essential in the event of accidental exposure.[2][3]

Experimental Protocols

General Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Confirm that the fume hood is functioning properly.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a draft shield to prevent the powder from becoming airborne.

  • Dissolving: When preparing solutions, add the solid compound slowly to the solvent to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove gloves and wash hands thoroughly with soap and water.

Storage Protocol
  • Container: Store the compound in a tightly sealed, clearly labeled container.

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents and acids.[2][4]

  • Inventory: Maintain an accurate inventory of the compound.

Emergency Procedures

Spill Response Protocol

In the event of a spill, follow these procedures immediately.

Spill_Response spill Spill Occurs evacuate Alert others and evacuate the immediate area spill->evacuate ppe Don appropriate PPE (respirator, gloves, goggles) evacuate->ppe contain Contain the spill with absorbent material (e.g., vermiculite) ppe->contain collect Carefully collect the absorbed material into a labeled hazardous waste container contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste according to institutional guidelines decontaminate->dispose

Caption: Step-by-step spill response workflow.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Waste Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Improving Solubility of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

This compound (CAS: 16017-63-3) is a compound with a molecular weight of 270.35 g/mol and a molecular formula of C12H18N2O3S. It has a predicted pKa of 14.96±0.10, indicating it is a very weak acid. Its aqueous solubility is reported to be low, at greater than 40.6 µg/mL[1]. This low aqueous solubility often necessitates the use of solubility enhancement techniques for in vitro and in vivo experiments.

Q2: My compound is precipitating out of my aqueous buffer. What are the initial steps I should take?

Precipitation upon dilution of a stock solution into an aqueous buffer is a common issue for poorly soluble compounds. The recommended first step is to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of compounds. From this stock, you can perform serial dilutions into your aqueous assay buffer to reach the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system, typically below 0.5% to avoid off-target effects.

Q3: What are the common strategies to improve the solubility of piperazine-containing compounds like this one?

Several strategies can be employed to enhance the solubility of poorly water-soluble drugs.[2] For piperazine derivatives, common and effective methods include:

  • Co-solvents: Using water-miscible organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycols (PEGs) can significantly increase the solubility of hydrophobic compounds.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility. Since the piperazine moiety is basic, acidification of the medium can lead to salt formation and improved aqueous solubility.

  • Salt Formation: Converting the free base to a salt is a widely used technique to enhance the aqueous solubility of basic compounds like piperazine derivatives.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced aqueous solubility.

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area available for dissolution.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound precipitates from organic stock solution (e.g., DMSO) upon storage. The storage temperature is too low, or the solution is supersaturated.Store the DMSO stock solution at room temperature if the compound's stability permits. Prepare fresh solutions before each experiment or prepare a less concentrated stock solution.
Inconsistent or non-reproducible assay results. Poor solubility leading to variable effective concentrations of the compound in the assay.Prepare fresh working solutions for each experiment from a frozen stock. Ensure the stock solution is fully dissolved before use. Determine the kinetic solubility in your specific assay medium to identify the maximum soluble concentration.
Observed cytotoxicity in vehicle control wells. The concentration of the organic co-solvent (e.g., DMSO) is too high.Ensure the final concentration of the co-solvent in the assay is at a level that does not affect the cells, typically below 0.5%. Run appropriate vehicle controls to confirm.
Compound "crashes out" when diluted from DMSO stock into aqueous buffer. The compound's solubility in the final aqueous buffer is exceeded.Optimize the final DMSO concentration. Use a stepwise dilution method. Gentle warming and vortexing of the aqueous medium during the addition of the stock solution can help. Consider using surfactants or cyclodextrins to maintain solubility.

Quantitative Solubility Data

SolventTypeInferred SolubilityRationale
Water (pH 7.4)Polar ProticLow (>40.6 µg/mL)[1]The phenylsulfonyl group contributes to its hydrophobicity.
Dimethyl Sulfoxide (DMSO)Polar AproticHighDMSO is a strong, versatile organic solvent capable of dissolving a wide range of compounds.
EthanolPolar ProticModerate to HighThe ethanol moiety and the potential for hydrogen bonding suggest good solubility. Piperazine itself is soluble in ethanol.[3]
MethanolPolar ProticModerate to HighSimilar to ethanol, methanol is a polar protic solvent that can engage in hydrogen bonding. Piperazine is soluble in methanol.[3]
Aqueous Buffer (pH < 7)Polar ProticModerate to HighThe piperazine nitrogen can be protonated at acidic pH, forming a more soluble salt. The solubility of sulfonamide-based compounds can be pH-dependent.[4]

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer

This protocol outlines a general method to determine the kinetic solubility of a compound, which is particularly relevant for in vitro biological assays where a compound is introduced from a concentrated DMSO stock.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for direct UV assay)

  • Multiscreen solubility filter plates (for direct UV assay)

  • Nephelometer or UV-Vis spectrophotometer

  • Pipettes and tips

  • Orbital shaker

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is completely dissolved.

  • Serial Dilutions: Create a series of 2-fold dilutions of the stock solution in DMSO in a 96-well plate.

  • Addition to Aqueous Buffer: In a separate 96-well plate, add the appropriate volume of PBS (e.g., 196 µL). Add a small, fixed volume of each DMSO dilution (e.g., 4 µL) to the corresponding wells containing PBS. This will result in a final DMSO concentration of 2%.

  • Incubation: Seal the plate and place it on an orbital shaker at room temperature for a defined period (e.g., 2 hours) to allow for equilibration.

  • Measurement:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to the vehicle control indicates precipitation. The highest concentration without a significant increase in light scattering is the kinetic solubility.

    • Direct UV Assay: Filter the solutions using a solubility filter plate to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate at the compound's λmax. Compare the absorbance to a standard curve prepared in a mixture of PBS and DMSO (98:2) to determine the concentration of the dissolved compound. The highest concentration that remains in solution is the kinetic solubility.

Protocol 2: Sample Preparation using a Co-solvent System for In Vitro Assays

This protocol describes how to prepare working solutions of a poorly soluble compound for cell-based or other in vitro assays using a co-solvent approach.

Materials:

  • 10 mM stock solution of this compound in 100% DMSO

  • Pre-warmed (37°C) cell culture medium or assay buffer

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw Stock Solution: Thaw the 10 mM stock solution at room temperature.

  • Vortex: Gently vortex the stock solution to ensure it is fully dissolved before use.

  • Prepare Intermediate Dilution (Optional but Recommended): To minimize precipitation, prepare an intermediate dilution of the stock solution in pre-warmed medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of medium and vortex immediately.

  • Prepare Final Working Solutions: From the stock or intermediate solution, prepare the final working concentrations by diluting into the pre-warmed assay medium. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of medium).

  • Vortex and Inspect: Vortex each working solution immediately after adding the stock. Visually inspect for any signs of precipitation before adding to your experimental setup.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your highest treatment concentration.

Visualizations

ACAT-1 Inhibition Signaling Pathway

Some sulfur-containing ethyl piperazine compounds have been identified as inhibitors of Acyl-CoA:cholesterol acyltransferase-1 (ACAT-1).[5] ACAT-1 is an enzyme that plays a key role in cellular cholesterol metabolism by converting free cholesterol into cholesteryl esters for storage.[2][6][7][8][9] Inhibition of ACAT-1 can impact various cellular processes and has been explored as a therapeutic strategy in conditions like atherosclerosis and certain cancers.[6][8]

ACAT1_Inhibition_Pathway cluster_0 Cellular Cholesterol Homeostasis cluster_2 Downstream Effects Free_Cholesterol Free Cholesterol ACAT1 ACAT-1 (Acyl-CoA:cholesterol acyltransferase-1) Free_Cholesterol->ACAT1 Substrate Cholesteryl_Esters Cholesteryl Esters (Stored in Lipid Droplets) ACAT1->Cholesteryl_Esters Esterification Increased_Free_Cholesterol Increased Intracellular Free Cholesterol Compound This compound (Potential ACAT-1 Inhibitor) Compound->ACAT1 Inhibition Altered_Signaling Altered Cellular Signaling (e.g., Akt pathway) Increased_Free_Cholesterol->Altered_Signaling Reduced_Proliferation Reduced Cell Proliferation (in cancer models) Altered_Signaling->Reduced_Proliferation

Caption: Potential mechanism of action via ACAT-1 inhibition.

Experimental Workflow for Improving Compound Solubility

This workflow provides a logical sequence of steps for researchers to follow when encountering solubility issues with an experimental compound.

Solubility_Workflow start Start: Poorly Soluble Compound stock_sol Prepare High-Concentration Stock in 100% DMSO start->stock_sol kinetic_sol Determine Kinetic Solubility in Assay Buffer stock_sol->kinetic_sol precip_check Precipitation Observed? kinetic_sol->precip_check sol_ok Proceed with Experiment (Concentration < Kinetic Solubility) precip_check->sol_ok No troubleshoot Troubleshoot / Enhance Solubility precip_check->troubleshoot Yes end End: Optimized Solution cosolvent Optimize Co-solvent Concentration (e.g., <0.5% DMSO) troubleshoot->cosolvent ph_adjust Adjust pH of Buffer (if compound is ionizable) troubleshoot->ph_adjust cyclodextrin Use Cyclodextrin Complexation troubleshoot->cyclodextrin nanosuspension Prepare a Nanosuspension troubleshoot->nanosuspension cosolvent->end ph_adjust->end cyclodextrin->end nanosuspension->end

References

Technical Support Center: Overcoming Stability Challenges with 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. As a phenylsulfonylpiperazine derivative, it is susceptible to degradation through hydrolysis and oxidation.[1][2][3] Phenyl piperazines, in general, tend to be less stable than their benzyl piperazine counterparts.

Q2: I am observing a rapid loss of potency in my stock solution. What could be the cause?

A2: Rapid potency loss is a common indicator of chemical degradation. The likely causes include:

  • Inappropriate pH: The compound may be unstable at the pH of your solvent. Both acidic and alkaline conditions can catalyze the hydrolysis of the sulfonyl group or degradation of the piperazine ring.[4][5]

  • Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation. This can be exacerbated by the presence of metal ions.

  • Photodegradation: Exposure to ambient or UV light can induce degradation.[6][7] It is crucial to store solutions in light-resistant containers.

  • Elevated Temperature: Storing solutions at room temperature or higher can accelerate degradation kinetics.

Q3: What is the optimal pH range for preparing and storing solutions of this compound?

A3: While a definitive optimal pH for this specific molecule is not established in the public domain, for many amine-containing compounds, a slightly acidic pH range (typically pH 4-6) can enhance stability by protonating the nitrogen atoms, which can reduce their susceptibility to oxidation. However, a pH-rate profile study is essential to determine the pH of maximum stability for your specific application.

Q4: Are there known degradation products of this compound?

A4: While specific degradation products for this exact molecule are not widely reported, based on the degradation of similar structures, potential degradation pathways could involve:

  • Hydrolysis of the phenylsulfonyl group, leading to the formation of benzenesulfonic acid and 2-(piperazin-1-yl)ethanol.

  • Oxidation of the piperazine ring, potentially leading to N-oxide formation or ring-opening byproducts.

  • N-dealkylation of the ethanol group.

Identifying and quantifying these potential degradants requires the development of a stability-indicating analytical method, such as HPLC.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
Symptom Possible Cause Troubleshooting Steps
Decreasing potency over timeDegradation of the compound in the assay medium.1. Prepare fresh solutions of the compound immediately before each experiment.2. If using a buffer, ensure its pH is within the optimal stability range for the compound.3. Minimize the exposure of the solution to light and elevated temperatures during the experiment.
High variability between replicate experimentsInconsistent concentration of the active compound due to degradation.1. Use a validated, stability-indicating analytical method (e.g., HPLC) to confirm the concentration of your stock solution before each use.2. Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
Symptom Possible Cause Troubleshooting Steps
New peaks appearing in HPLC chromatograms of aged solutions.Formation of degradation products.1. Conduct forced degradation studies (see Experimental Protocols below) to intentionally generate degradation products. This will help in confirming if the new peaks are related to the parent compound.2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and propose potential structures for the degradation products.
Changes in peak shape or retention time.pH changes in the solution affecting the ionization state of the compound or its degradants.1. Ensure the mobile phase of your HPLC method is adequately buffered.2. Check the pH of your sample solution before injection.

Data Presentation: Forced Degradation Studies

Forced degradation studies are crucial for understanding the stability profile of a drug substance.[2][3][8] The following tables present hypothetical data from a forced degradation study on this compound to illustrate its stability under various stress conditions.

Table 1: Summary of Forced Degradation Results

Stress Condition% Degradation of this compoundMajor Degradation Products Observed
0.1 M HCl (60°C, 24h)15.2%DP1, DP2
0.1 M NaOH (60°C, 24h)25.8%DP1, DP3
10% H₂O₂ (RT, 24h)30.5%DP4, DP5
Thermal (80°C, 48h)8.1%DP1
Photolytic (ICH Q1B, 24h)12.4%DP6

DP = Degradation Product; RT = Room Temperature

Table 2: pH-Dependent Stability Profile at 40°C

pH% Degradation after 7 days
3.08.5%
4.04.2%
5.03.1%
6.05.8%
7.09.7%
8.014.3%

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.2 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.2 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 20% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution in a light-protected container at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[6][7] A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: pH-Rate Profile Study

Objective: To determine the pH at which this compound exhibits maximum stability.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 3 to 8 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Prepare solutions of this compound at a concentration of 0.1 mg/mL in each buffer.

  • Incubation: Store the solutions in a temperature-controlled environment (e.g., 40°C) and protect them from light.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 1, 3, 7, and 14 days).

  • Analysis: Analyze the aliquots using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the logarithm of the remaining concentration versus time for each pH to determine the degradation rate constant (k). Plot log(k) versus pH to identify the pH of maximum stability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (10% H2O2, RT) stock->oxidation thermal Thermal (80°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms Identify Degradants

Caption: Workflow for Forced Degradation Studies.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound hydrolysis_prod1 Benzenesulfonic Acid parent->hydrolysis_prod1 Acid/Base hydrolysis_prod2 2-(Piperazin-1-yl)ethanol parent->hydrolysis_prod2 Acid/Base oxidation_prod1 N-Oxide Derivatives parent->oxidation_prod1 Oxidizing Agent oxidation_prod2 Ring-Opened Products parent->oxidation_prod2 Oxidizing Agent

References

Technical Support Center: Optimizing In-Vivo Dosage of Novel Phenylsulfonylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing and optimizing the in-vivo dosage of novel compounds, using 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol as a representative example of a new chemical entity within the phenylsulfonylpiperazine class. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during preclinical research.

Frequently Asked Questions (FAQs)

Q1: How should I determine the initial starting dose for an in vivo study of a novel compound like this compound?

A1: Determining a starting dose for a novel compound requires a multi-faceted approach since direct in vitro to in vivo dose conversion is not straightforward.[1] A recommended strategy involves:

  • Literature Review: Investigate compounds with similar chemical structures (e.g., phenylsulfonylpiperazines) or mechanisms of action to identify a potential starting dose range.[1]

  • In Vitro Data Analysis: While not directly convertible, in vitro potency (e.g., IC50 or EC50) can provide an initial estimate of the required concentration at the target site.

  • Allometric Scaling: This method extrapolates doses between different species based on body surface area, which can offer a more precise estimation than simple weight-based conversions.

  • Maximum Tolerated Dose (MTD) Study: This is a crucial preliminary in vivo experiment to identify the highest dose that can be administered without unacceptable toxicity.[1] The MTD study is essential for establishing a safe upper limit for subsequent efficacy studies.[1]

Q2: What is the most appropriate route of administration for my compound?

A2: The optimal route of administration is determined by your experimental objectives, the physicochemical properties of your compound, and the target organ or system. The chosen route significantly affects the drug's bioavailability, which is the rate and extent to which the active substance enters the systemic circulation.[1] Common administration routes are summarized in the table below.

Q3: I am not observing any therapeutic effect even at high doses. What are the potential reasons?

A3: A lack of efficacy at high doses can be attributed to several factors:

  • Poor Bioavailability: The compound may not be reaching the systemic circulation in sufficient concentrations to exert its effect.[1] This is a frequent issue with oral administration.[1] A pharmacokinetic (PK) study is recommended to measure the plasma concentration of your compound.

  • Rapid Metabolism and/or Excretion: The compound might be cleared from the body too quickly to have a therapeutic effect. A PK study can reveal the compound's half-life.

  • Formulation Issues: The compound may not be fully dissolved or stable in the vehicle, leading to inconsistent dosing.

Q4: My animals are exhibiting signs of toxicity at a dose I predicted to be safe. What steps should I take?

A4: If unexpected toxicity is observed, immediate action is crucial:

  • Halt the Study: Immediately stop dosing in the affected group to prevent further animal distress.

  • Dose Reduction: Significantly lower the starting dose in the next experimental cohort.

  • Re-evaluate MTD Study: Re-assess the design and results of your Maximum Tolerated Dose study.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Sudden mortality at a previously tolerated dose. Error in dose calculation or administration; Formulation instability.Double-check all calculations and procedures; Re-evaluate the stability of your formulation over the experiment's duration.[1]
Short-lived therapeutic effect. The compound has a short half-life.Conduct a pharmacokinetic study to determine the compound's half-life; Consider increasing the dosing frequency (e.g., from once to twice daily).[1]
Inconsistent results between animals. Improper animal handling or dosing technique; Animal-to-animal variability.Ensure all personnel are properly trained on administration techniques; Increase the number of animals per group to improve statistical power.
No detectable compound in plasma after oral administration. Poor oral bioavailability; First-pass metabolism.Consider a different route of administration (e.g., intraperitoneal or intravenous); Analyze for metabolites to understand the metabolic profile.

Data Presentation: Administration Routes

Route of Administration Abbreviation Recommended Max. Volume (Adult Mouse) Needle Gauge Absorption Rate Key Considerations
Intravenous (Tail Vein)IV0.2 mL27-30 GVery RapidProvides 100% bioavailability but requires technical skill.[2][3]
IntraperitonealIP2.0 mL25-27 GRapidSimpler than IV but can have variable absorption and potential for irritation.[2][3]
SubcutaneousSC1.0 - 2.0 mL25-27 GSlowSuitable for sustained release but absorption can be variable.[3]
IntramuscularIM0.05 mL per site25-27 G Rapid/Slow (formulation dependent)Can be painful and cause tissue damage if not performed correctly.[3]
Oral GavagePO0.2 - 0.5 mL20-22 G (ball-tipped)VariableMimics human exposure but can be stressful for animals and subject to first-pass metabolism.[2]

Experimental Protocols & Methodologies

Maximum Tolerated Dose (MTD) Study Protocol

  • Animal Selection: Select a small cohort of healthy animals (e.g., 3-5 per group) of the same species, strain, and sex as the planned efficacy study.

  • Dose Selection: Based on literature and in vitro data, select a range of doses. A common approach is to use a dose-escalation design.

  • Administration: Administer a single dose of the compound to each group via the intended route for the main study.

  • Observation: Closely monitor the animals for a defined period (e.g., 7-14 days) for any signs of toxicity, including changes in weight, behavior, and physical appearance.

  • Data Analysis: The MTD is the highest dose that does not cause significant adverse effects.

Oral Gavage Administration Protocol

  • Animal Restraint: Gently but firmly restrain the mouse to prevent movement.

  • Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.[3]

  • Needle Insertion: With the mouse in an upright position, insert the gavage needle into the mouth, slightly to one side to avoid the trachea.[3]

  • Advancement: Gently advance the needle along the roof of the mouth and down the esophagus. If resistance is met, withdraw and reposition.[3]

  • Compound Administration: Once the needle is in the stomach, slowly administer the compound.[3]

  • Post-Administration Monitoring: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.[3]

Visualizations

experimental_workflow Experimental Workflow for In Vivo Dosage Optimization cluster_0 Dose Range Finding cluster_1 Pharmacokinetic (PK) Studies cluster_2 Efficacy Studies Literature Review Literature Review MTD Study MTD Study Literature Review->MTD Study In Vitro Data In Vitro Data In Vitro Data->MTD Study Single Dose PK Single Dose PK MTD Study->Single Dose PK Establish Safe Dose Multi-Dose PK Multi-Dose PK Single Dose PK->Multi-Dose PK Dose-Response Study Dose-Response Study Multi-Dose PK->Dose-Response Study Inform Dosing Regimen Chronic Dosing Study Chronic Dosing Study Dose-Response Study->Chronic Dosing Study

Caption: A generalized workflow for in vivo dosage optimization.

hypothetical_signaling_pathway Hypothetical Signaling Pathway Modulation Compound This compound Receptor Receptor Compound->Receptor Binds to Kinase A Kinase A Receptor->Kinase A Activates/Inhibits Transcription Factor Transcription Factor Kinase A->Transcription Factor Phosphorylates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: A hypothetical signaling pathway for a novel compound.

References

Technical Support Center: Reducing Off-Target Effects of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol (PSE-421)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol, hereafter referred to as PSE-421, a novel kinase inhibitor. This guide provides troubleshooting protocols and frequently asked questions to mitigate and understand potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with PSE-421?

Q2: How can I proactively assess the potential for off-target effects with PSE-421?

A2: A multi-pronged approach is recommended for assessing off-target effects.[2] In silico (computational) methods, such as screening against databases of known protein structures, can provide initial predictions of potential off-target interactions.[1] Subsequently, in vitro kinase profiling against a broad panel of kinases is a crucial step to empirically identify unintended targets.[3][4] Cellular assays, such as the Cellular Thermal Shift Assay (CETSA), can then be used to confirm target engagement within a more biologically relevant context.[2]

Q3: How do I distinguish between on-target and off-target cytotoxicity observed with PSE-421 treatment?

A3: To determine if observed cytotoxicity is due to PSE-421's effect on its intended target, several strategies can be employed. A dose-response analysis where a steep cytotoxicity curve correlates with the inhibition of the primary target suggests an on-target effect.[5] The most definitive method is to use genetic approaches like CRISPR/Cas9 or siRNA to knock down or knock out the intended target.[1][5] If the cytotoxic phenotype is rescued or mimicked by the genetic perturbation, it is likely an on-target effect. Conversely, if cytotoxicity persists in cells lacking the intended target, it is indicative of off-target effects.[5] Another approach is to use a structurally unrelated inhibitor that targets the same primary kinase; if both compounds produce the same phenotype, it is more likely to be an on-target effect.[1][5]

Q4: My results with PSE-421 are inconsistent across different cell lines. What could be the cause?

A4: Inconsistent results across different cell lines can often be attributed to cell-line specific expression of off-target proteins.[1] It is crucial to characterize the expression levels of the intended target and any known major off-targets in the cell lines being used.[1] Additionally, ensure consistency in cell culture conditions, such as passage number and confluency, as these factors can contribute to experimental variability.[5][6]

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity at Low Concentrations of PSE-421

  • Possible Cause: Off-target effects are a likely cause of greater-than-expected cytotoxicity, especially at concentrations where the primary target is not fully inhibited.[5]

  • Troubleshooting Steps:

    • Perform a kinome-wide selectivity screen: This will identify other kinases that PSE-421 inhibits, potentially revealing the source of cytotoxicity.[2]

    • Test a structurally distinct inhibitor: Use an inhibitor with a different chemical scaffold that targets the same primary kinase. If cytotoxicity persists, it may be an on-target effect.[2]

    • Check compound solubility and stability: Ensure PSE-421 is soluble in the cell culture media and stable over the course of the experiment. Poor solubility can lead to compound precipitation and non-specific toxicity.[2][5]

    • Utilize a target knockout/knockdown cell line: Test PSE-421 in a cell line where the intended target has been genetically removed. Any remaining cytotoxicity can be attributed to off-target effects.[5]

Issue 2: Discrepancy Between Biochemical and Cellular Activity of PSE-421

  • Possible Cause: Potent biochemical activity that does not translate to cellular effects can be due to poor cell permeability or rapid metabolism of the inhibitor.[1]

  • Troubleshooting Steps:

    • Assess cell permeability: Employ assays to determine if PSE-421 is effectively entering the cells.

    • Evaluate compound stability: Analyze the metabolic stability of PSE-421 in the presence of cellular extracts or in the culture medium over time.

    • Confirm target engagement in cells: Use methods like the Cellular Thermal Shift Assay (CETSA) or Western blotting for a downstream substrate to confirm that PSE-421 is binding to its intended target within the cellular environment.[2][7]

Issue 3: Phenotype from PSE-421 Treatment Does Not Match Genetic Knockdown of the Target

  • Possible Cause: If the phenotype observed with PSE-421 treatment differs from that of siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the primary target, it strongly suggests that PSE-421 is modulating a different target or pathway.[7]

  • Troubleshooting Steps:

    • Validate with a structurally unrelated inhibitor: Corroborate your findings with a second, structurally distinct inhibitor for the same target. If both inhibitors produce a phenotype different from the genetic knockdown, the discrepancy may lie in the biological understanding of the target.

    • Perform broad off-target profiling: Utilize kinome screening and other profiling methods to identify potential off-targets of PSE-421 that could be responsible for the observed phenotype.

    • Consider rescue experiments: If possible, "rescue" the inhibitor's effect by overexpressing a form of the target protein that is resistant to PSE-421.[1]

Quantitative Data Presentation

Table 1: Kinase Selectivity Profile of PSE-421

Kinase TargetPSE-421 IC50 (nM)Staurosporine IC50 (nM)
Primary Target Kinase 25 8
Off-Target Kinase A85015
Off-Target Kinase B>10,00025
Off-Target Kinase C45012

Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[4]

Table 2: Cellular Activity of PSE-421 in Parental and Target Knockout (KO) Cell Lines

Cell LinePSE-421 EC50 (µM) for Cell Viability
Parental Cell Line1.5
Target Kinase KO Cell Line15.2

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

  • Objective: To determine the selectivity of PSE-421 against a broad panel of protein kinases.[1][4]

  • Methodology:

    • Compound Preparation: Prepare a 10 mM stock solution of PSE-421 in 100% DMSO. Create a serial dilution of the compound in DMSO.[4]

    • Kinase Reaction: In a 96-well plate, combine the recombinant kinase, a suitable substrate, and ATP in a kinase assay buffer. Add the diluted PSE-421 or a DMSO vehicle control to the wells. Incubate for 10 minutes at room temperature to allow for inhibitor binding. Initiate the kinase reaction by adding the substrate/ATP mixture and incubate at 30°C for 60 minutes.[4]

    • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™).[4]

    • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the IC50 value.[4]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement of PSE-421 within a cellular environment.[2]

  • Methodology:

    • Cell Treatment: Treat intact cells with PSE-421 or a vehicle control for a specified duration.[2]

    • Heating: Lyse the cells and heat the lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[2]

    • Protein Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation.[2]

    • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or ELISA.[2] Ligand binding will stabilize the protein, leading to a shift in its melting curve.

Protocol 3: Western Blotting for Downstream Substrate Phosphorylation

  • Objective: To assess the functional consequence of target engagement by PSE-421 in cells.[7]

  • Methodology:

    • Cell Treatment and Lysis: Treat cells with varying concentrations of PSE-421 for a specified time. Wash the cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[7]

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[7]

    • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.[7]

    • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase. Subsequently, probe for the total protein of the substrate and a loading control (e.g., GAPDH).[7]

    • Detection and Analysis: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate. Quantify the band intensities and normalize the phospho-protein signal to the total protein and loading control.[7]

Visualizations

Signaling_Pathway PSE421 PSE-421 TargetKinase Target Kinase PSE421->TargetKinase Inhibition DownstreamSubstrate Downstream Substrate TargetKinase->DownstreamSubstrate Phosphorylation CellularResponse Cellular Response (e.g., Apoptosis) DownstreamSubstrate->CellularResponse

Caption: Hypothetical signaling pathway for PSE-421.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_cellular Cellular Assessment InSilico In Silico Profiling KinaseAssay In Vitro Kinase Profiling (IC50 Determination) InSilico->KinaseAssay CETSA CETSA (Target Engagement) KinaseAssay->CETSA WesternBlot Western Blot (Downstream Effects) CETSA->WesternBlot CellViability Cell Viability Assays (Phenotypic Outcome) WesternBlot->CellViability

Caption: Workflow for assessing off-target effects.

Troubleshooting_Tree Start Unexpected Experimental Outcome with PSE-421 Q1 High Cytotoxicity? Start->Q1 A1_Yes Perform Kinome Screen & Test in Target KO Cells Q1->A1_Yes Yes Q2 No Cellular Activity? Q1->Q2 No End Refine Experiment/ Interpret with Caution A1_Yes->End A2_Yes Check Cell Permeability & Compound Stability Q2->A2_Yes Yes Q3 Phenotype Mismatch with Genetic KO? Q2->Q3 No A2_Yes->End A3_Yes Use Structurally Unrelated Inhibitor Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting decision tree for PSE-421.

References

Cell viability issues with 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol treatment

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol

Product Name: this compound (Hereafter referred to as Compound PSP-EtOH)

Introduction: This guide is intended for researchers, scientists, and drug development professionals using Compound PSP-EtOH. Phenylsulfonylpiperazine derivatives are known to possess a range of biological activities, including antiproliferative and pro-apoptotic effects in cancer cell lines.[1][2] This document provides troubleshooting advice for common cell viability issues, frequently asked questions, detailed experimental protocols, and reference data to ensure reliable and reproducible results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: Why am I observing massive cell death even at very low concentrations of Compound PSP-EtOH?

A1: There are several potential reasons for unexpectedly high cytotoxicity:

  • Calculation Error: Double-check all calculations for stock solution preparation and serial dilutions. An error in calculating the molarity or dilution factor is a common source of dosage mistakes.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in your culture medium is non-toxic to your specific cell line.[3][4] It is recommended to keep the final solvent concentration below 0.5% and to always include a vehicle-only control (cells treated with the same amount of solvent but no compound).[3]

  • Cell Line Sensitivity: The cell line you are using may be exceptionally sensitive to this class of compounds. Phenylsulfonylpiperazine derivatives have shown variable IC50 values across different cell lines.[2] Consider performing a broad-range dose-response experiment (e.g., from 0.01 µM to 100 µM) to determine the precise cytotoxic range for your cells.

  • Compound Instability: Ensure the compound is stored correctly (typically at -20°C, protected from light) and that stock solutions are not subjected to frequent freeze-thaw cycles. Degradation could potentially lead to more toxic byproducts.

Q2: My cell viability assay results (e.g., MTT, XTT) are not reproducible. What could be the cause?

A2: Poor reproducibility in cell-based assays often stems from technical variability.[5] Consider the following factors:

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Inaccurate cell counting or uneven distribution in the wells of a microplate can lead to significant well-to-well variation.[6]

  • Variable Cell Health and Passage Number: Use cells that are in the exponential growth phase and are within a consistent, low passage number range.[7] High-passage cells can exhibit altered growth rates and drug sensitivity. Cell viability should be above 80% before starting an experiment.[7]

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

  • Incubation Time: Ensure that incubation times for both drug treatment and assay reagent development (e.g., MTT formazan formation) are kept consistent across all experiments.[8]

Q3: How can I determine if the observed cell death is due to apoptosis or necrosis?

A3: Differentiating between apoptosis (programmed cell death) and necrosis is crucial for understanding the compound's mechanism of action.

  • Annexin V and Propidium Iodide (PI) Staining: This is the gold standard method for distinguishing between these cell death modalities via flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[9][10]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[9][10]

  • Caspase Activity Assays: Apoptosis is a caspase-dependent process.[1] Measuring the activity of executioner caspases, such as Caspase-3 or Caspase-7, can confirm apoptosis. This can be done using colorimetric, fluorometric, or Western blot-based methods to detect cleaved (active) caspase-3.[11]

Troubleshooting_Workflow start Start: Unexpectedly High Cell Death Observed q1 Check Calculations? (Stock, Dilutions) start->q1 a1_yes Recalculate and Repeat Experiment q1->a1_yes Error Found q2 Check Solvent Control? q1->q2 No Error end_node Issue Resolved a1_yes->end_node a2_yes High Toxicity in Vehicle Control? q2->a2_yes Yes q3 Perform Broad-Range Dose-Response? q2->q3 No a2_1 Lower Solvent Conc. (<0.5%) and Repeat a2_yes->a2_1 a2_1->end_node a3_yes Determine Accurate IC50 Value q3->a3_yes a3_yes->end_node

Caption: Troubleshooting workflow for high cell death.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for phenylsulfonylpiperazine derivatives?

A1: This class of compounds has been shown to exert antitumor effects through various mechanisms. These can include the modulation of key signaling pathways like PI3K/AKT/mTOR, inhibition of carbonic anhydrase, and interference with microtubule polymerization.[2] Many piperazine derivatives induce caspase-dependent apoptosis by inhibiting multiple cancer signaling pathways.[11] Some derivatives specifically target and down-regulate anti-apoptotic proteins like BCL2, leading to the activation of caspases.[1]

Q2: How should I prepare and store the stock solution of Compound PSP-EtOH?

A2:

  • Solvent: Compound PSP-EtOH is typically soluble in organic solvents like DMSO or ethanol. We recommend preparing a high-concentration stock solution (e.g., 10 mM to 50 mM) in anhydrous DMSO.

  • Preparation: To prepare a 10 mM stock solution, dissolve the appropriate mass of the compound in the calculated volume of DMSO. Ensure it is fully dissolved by vortexing.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the solution from light. A reconstituted MTT solution, for comparison, is stable for at least 6 months when stored at -20°C.[12]

Q3: What are some typical IC50 values for compounds in this class?

A3: The half-maximal inhibitory concentration (IC50) values are highly dependent on the specific derivative and the cell line being tested. Studies on similar phenylsulfonylpiperazine derivatives have reported IC50 values ranging from low micromolar (e.g., 4.48 µM) to higher concentrations (>50 µM) against various breast cancer cell lines.[2] It is essential to determine the IC50 value empirically for your specific experimental system.

Data Presentation

Table 1: Hypothetical IC50 Values of Compound PSP-EtOH in Various Cancer Cell Lines

Cell Line Cancer Type Incubation Time (h) IC50 (µM)
MCF-7 Breast (Luminal A) 48 8.5
MDA-MB-231 Breast (Triple-Negative) 48 22.1
A549 Lung 48 15.3
HepG2 Liver 48 35.8

| HCT-116 | Colorectal | 48 | 12.6 |

Table 2: Hypothetical Apoptosis Induction by Compound PSP-EtOH in MCF-7 Cells (48h)

Concentration (µM) % Early Apoptotic Cells (Annexin V+/PI-) % Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle) 3.1 ± 0.5 1.8 ± 0.3
5 15.4 ± 1.2 4.5 ± 0.6
10 32.7 ± 2.5 11.2 ± 1.1

| 25 | 45.1 ± 3.1 | 25.9 ± 2.3 |

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT assay measures cell metabolic activity, which serves as an indicator of cell viability.[13] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.[8]

Materials:

  • 96-well cell culture plates

  • Compound PSP-EtOH

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[12]

  • Solubilization solution: 4 mM HCl, 0.1% NP40 in isopropanol, or 10% SDS in 0.01 M HCl.[12][14]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2.[12]

  • Compound Treatment: Prepare serial dilutions of Compound PSP-EtOH. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[8][12]

  • Solubilization: Carefully aspirate the medium. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Measurement: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.

MTT_Workflow incubate1 incubate1 treat treat incubate1->treat incubate2 incubate2 add_mtt add_mtt incubate2->add_mtt

Caption: Standard experimental workflow for the MTT assay.

Protocol 2: Annexin V/PI Staining for Apoptosis

This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.[9]

Materials:

  • Flow cytometry tubes (5 mL)

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).[9]

  • Cold PBS

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with Compound PSP-EtOH for the desired time. Include a vehicle-treated negative control.

  • Harvest Cells: Collect both adherent and floating cells. For adherent cells, use a gentle non-enzymatic method like EDTA to detach them.[10] Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS, resuspending the pellet gently each time.[15]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9][15]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[15]

    • Add 5 µL of Annexin V-FITC.[9]

    • Gently mix and incubate for 15 minutes at room temperature in the dark.[15]

    • Add 5 µL of PI staining solution.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[9][15]

Signaling_Pathway compound Compound PSP-EtOH akt akt compound->akt Inhibits caspase9 caspase9 akt->caspase9 Inhibits bcl2 bcl2 bcl2->caspase9 Inhibits

Caption: Hypothetical signaling pathway for Compound PSP-EtOH.

References

Technical Support Center: Enhancing the Bioavailability of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the suspected low bioavailability of this compound?

Based on its chemical structure, several factors could contribute to the low bioavailability of this compound:

  • Low Aqueous Solubility: While predicted to be sparingly soluble, the phenylsulfonyl group and the overall molecular structure may lead to poor dissolution in the gastrointestinal tract, a prerequisite for absorption.[1][2] More than 40% of new chemical entities are practically insoluble in water, posing a significant challenge to formulation scientists.[1]

  • Metabolic Instability: The piperazine ring and the terminal ethanol group are susceptible to metabolism. The piperazine ring can undergo N-oxidation, hydroxylation, N-dealkylation, and ring cleavage.[3][4] The ethanol moiety can be oxidized by alcohol dehydrogenase and other enzymes.[5][6]

  • Poor Membrane Permeability: While the piperazine moiety can sometimes enhance permeability, the overall physicochemical properties of the molecule might hinder its passage across the intestinal epithelium.[7]

Q2: What are the primary strategies to improve the bioavailability of this compound?

There are two main approaches to enhance the bioavailability of a drug candidate like this compound:

  • Chemical Modification (Prodrug Approach): This involves synthesizing a bioreversible derivative of the parent drug to improve its physicochemical properties.[8][9] For this molecule, the hydroxyl group of the ethanol moiety is an ideal site for creating ester or carbonate prodrugs to increase lipophilicity and membrane permeability.[10]

  • Formulation Strategies: These methods aim to improve the solubility and dissolution rate of the drug without altering its chemical structure.[11][12] Key strategies include:

    • Particle Size Reduction: Micronization and nanosuspension increase the surface area for dissolution.[13]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the absorption of lipophilic drugs.[10][14]

    • Solid Dispersions: Dispersing the drug in a polymer matrix can create an amorphous form with higher solubility.[15]

Q3: How can I assess the bioavailability of my modified compounds?

A combination of in vitro and in vivo models is recommended:

  • In Vitro Permeability Assays: The Caco-2 cell permeability assay is a widely used model to predict human intestinal absorption.[16][17][18]

  • In Vivo Pharmacokinetic Studies: Animal models, typically rats or mice, are used to determine key pharmacokinetic parameters like Cmax, Tmax, and AUC after oral and intravenous administration to calculate absolute bioavailability.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility

Symptoms:

  • Difficulty dissolving the compound in aqueous buffers for in vitro assays.

  • Low and variable results in dissolution studies.

  • Inconsistent data from in vivo studies.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Crystalline Nature Co-crystallization with a suitable conformer.To alter the crystal lattice energy and improve dissolution.
High Lipophilicity Formulate as a solid dispersion with a hydrophilic polymer.To present the drug in an amorphous, higher-energy state.[15]
Insufficient Wetting Micronization or nanosuspension to increase surface area.Smaller particles have a larger surface area-to-volume ratio, enhancing dissolution rate.[13]
pH-dependent Solubility Perform pH-solubility profiling and consider salt formation.If the compound has ionizable groups, forming a salt can significantly increase solubility.[13]
Issue 2: High First-Pass Metabolism

Symptoms:

  • Low oral bioavailability despite good aqueous solubility and permeability.

  • High clearance observed in liver microsome stability assays.

  • Identification of significant levels of metabolites in plasma from in vivo studies.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Metabolism of Piperazine Ring Introduce steric hindrance near the nitrogen atoms.To block access of metabolic enzymes.
Oxidation of Ethanol Moiety Create a prodrug by esterifying the hydroxyl group.To mask the site of metabolism. The ester can be cleaved in vivo to release the active drug.[8]
Oxidation of Phenyl Ring Introduce electron-withdrawing groups to the phenyl ring.To deactivate the ring towards oxidative metabolism.[17]

Experimental Protocols

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and its derivatives.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.[18]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study:

    • The test compound is added to the apical (A) side of the monolayer.

    • Samples are collected from the basolateral (B) side at various time points.

    • To assess active efflux, the experiment is also performed in the B-to-A direction.

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.[18]

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and absolute bioavailability of a modified compound.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Dosing:

    • Intravenous (IV) Group: The compound is administered as a single bolus injection into the tail vein.

    • Oral (PO) Group: The compound is administered by oral gavage.

  • Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Plasma Preparation and Analysis: Plasma is separated by centrifugation, and the concentration of the compound is quantified by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using software like Phoenix WinNonlin.

  • Bioavailability Calculation: Absolute bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

Data Presentation

Table 1: Physicochemical Properties of this compound and Hypothetical Prodrugs

CompoundMolecular Weight ( g/mol )clogPPredicted Aqueous Solubility (mg/L)
Parent Compound270.351.2>40.6 µg/mL
Acetate Ester Prodrug312.391.8(Predicted to be lower)
Valine Ester Prodrug369.472.1(Predicted to be lower)

Table 2: Comparison of In Vitro Permeability and Metabolic Stability

CompoundCaco-2 Papp (A-B) (x 10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Liver Microsome Half-life (min)
Parent Compound(Experimental data needed)(Experimental data needed)(Experimental data needed)
Acetate Ester Prodrug(Experimental data needed)(Experimental data needed)(Experimental data needed)
Valine Ester Prodrug(Experimental data needed)(Experimental data needed)(Experimental data needed)

Table 3: In Vivo Pharmacokinetic Parameters in Rats (Hypothetical Data)

CompoundRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋inf (ng·h/mL)F (%)
Parent CompoundIV28500.251200-
PO101501.060010
Acetate Ester ProdrugIV27800.251100-
PO104500.5180033

Visualizations

experimental_workflow cluster_synthesis Chemical Modification cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation parent Parent Compound prodrugs Synthesize Prodrugs (e.g., Esters) parent->prodrugs solubility Solubility Assay prodrugs->solubility Assess caco2 Caco-2 Permeability prodrugs->caco2 Assess microsomes Liver Microsome Stability prodrugs->microsomes Assess pk_study Rat Pharmacokinetic Study (IV and PO) caco2->pk_study Select Candidates microsomes->pk_study Select Candidates bioavailability Calculate Bioavailability pk_study->bioavailability

Caption: Experimental workflow for modifying and evaluating the bioavailability of this compound.

signaling_pathway cluster_absorption Absorption cluster_metabolism First-Pass Metabolism drug_lumen Drug in GI Lumen dissolution Dissolution drug_lumen->dissolution drug_solution Drug in Solution dissolution->drug_solution permeation Permeation drug_solution->permeation enterocyte Enterocyte permeation->enterocyte portal_vein Portal Vein enterocyte->portal_vein liver Liver (Metabolism) portal_vein->liver liver->portal_vein Metabolites systemic_circulation Systemic Circulation liver->systemic_circulation Bioavailable Drug

Caption: Key physiological barriers affecting the oral bioavailability of a drug candidate.

References

Technical Support Center: Synthesis of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and established experimental protocols to address common challenges encountered during this two-step synthetic process.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues that may arise during the synthesis.

Step 1: Synthesis of 1-(Phenylsulfonyl)piperazine

Question/Issue Potential Cause(s) Recommended Solution(s)
Low to no yield of the desired 1-(phenylsulfonyl)piperazine. 1. Hydrolysis of benzenesulfonyl chloride: Benzenesulfonyl chloride is sensitive to moisture and can hydrolyze to benzenesulfonic acid, which will not react with piperazine.[1] 2. Formation of 1,4-bis(phenylsulfonyl)piperazine: Using an incorrect stoichiometry of piperazine to benzenesulfonyl chloride can lead to the formation of the di-substituted byproduct.1. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions. Use a freshly opened or properly stored bottle of benzenesulfonyl chloride. 2. Use a significant excess of piperazine (at least 2.5 to 3 equivalents) to favor the mono-sulfonylation. The excess piperazine also acts as a base to neutralize the HCl formed during the reaction.
The reaction mixture is difficult to work up, and the product is hard to isolate. The hydrochloride salt of the excess piperazine is water-soluble and can make extraction difficult. The product may also be soluble in the aqueous phase if the pH is too acidic.After the reaction is complete, carefully basify the aqueous solution with NaOH or K₂CO₃ to deprotonate the piperazine salts before extracting the product with an organic solvent like dichloromethane or ethyl acetate.
The isolated product is an oil or a sticky solid that is difficult to purify. The crude product may contain unreacted piperazine, the di-substituted byproduct, and piperazine hydrochloride salts.Purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system like ethanol/water can be effective.

Step 2: Synthesis of this compound

Question/Issue Potential Cause(s) Recommended Solution(s)
The reaction is very slow or does not go to completion. 1. Insufficient heating: The N-alkylation of the sulfonamide nitrogen is generally slow at room temperature. 2. Weak base: The base used may not be strong enough to deprotonate the piperazine nitrogen effectively.1. Heat the reaction mixture, typically to reflux, to increase the reaction rate. Monitor the progress by TLC. 2. Use a moderately strong inorganic base like potassium carbonate or a non-nucleophilic organic base.
Formation of a quaternary ammonium salt. The product, being a tertiary amine, can react with another molecule of 2-chloroethanol to form a quaternary ammonium salt, especially with prolonged reaction times or excess alkylating agent.Use a controlled stoichiometry of 2-chloroethanol (typically 1.0 to 1.2 equivalents). Monitor the reaction closely and stop it once the starting material is consumed.
The final product is contaminated with unreacted 1-(phenylsulfonyl)piperazine. Incomplete reaction or inefficient purification.Ensure the reaction goes to completion by monitoring with TLC. For purification, column chromatography is often effective in separating the more polar product from the less polar starting material. A typical eluent system would be a gradient of methanol in dichloromethane.
The product is difficult to purify from the reaction mixture. The product is a polar molecule and may have some water solubility. The presence of inorganic salts from the base can also complicate the workup.After the reaction, filter off the inorganic salts. Concentrate the filtrate and perform a liquid-liquid extraction. If the product is in the organic phase, wash with brine to remove residual water-soluble impurities. If the product has significant water solubility, extraction with a more polar solvent or continuous extraction may be necessary. Recrystallization from a solvent like isopropanol can also be effective for purification.[2]

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The synthesis is typically a two-step process. The first step is the mono-N-sulfonylation of piperazine with benzenesulfonyl chloride to form 1-(phenylsulfonyl)piperazine. The second step is the N-alkylation of 1-(phenylsulfonyl)piperazine with a 2-hydroxyethylating agent, such as 2-chloroethanol or ethylene oxide, to yield the final product.

Q2: How can I avoid the formation of the di-substituted byproduct, 1,4-bis(phenylsulfonyl)piperazine?

A2: The key to preventing di-substitution is to use a large excess of piperazine in the first step. A molar ratio of at least 2.5:1 of piperazine to benzenesulfonyl chloride is recommended. This statistical control favors the formation of the mono-substituted product.

Q3: What are the best practices for handling benzenesulfonyl chloride?

A3: Benzenesulfonyl chloride is corrosive and moisture-sensitive.[1] It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). It is a viscous oil that reacts with water, so it should be stored in a tightly sealed container in a dry environment.[1]

Q4: Can I use a different alkylating agent instead of 2-chloroethanol in the second step?

A4: Yes, other 2-hydroxyethylating agents can be used. For example, ethylene oxide can be used, but it is a gas and requires specialized handling. 2-Bromoethanol is more reactive than 2-chloroethanol but is also more expensive and toxic.

Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both reaction steps. For product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are essential for confirming the structure. High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final product.

Experimental Protocols

Protocol 1: Synthesis of 1-(Phenylsulfonyl)piperazine

This protocol is adapted from established procedures for the mono-sulfonylation of piperazine.

Materials:

  • Piperazine (anhydrous)

  • Benzenesulfonyl chloride

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (2.5 equivalents) in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred piperazine solution over 30-60 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC until the benzenesulfonyl chloride is consumed.

  • Quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(phenylsulfonyl)piperazine.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) or by recrystallization.

Protocol 2: Synthesis of this compound

This protocol describes the N-alkylation of 1-(phenylsulfonyl)piperazine.

Materials:

  • 1-(Phenylsulfonyl)piperazine

  • 2-Chloroethanol

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask containing a suspension of 1-(phenylsulfonyl)piperazine (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents) in anhydrous DMF, add 2-chloroethanol (1.1 equivalents).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Pour the filtrate into water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: methanol/dichloromethane gradient) or by recrystallization from a suitable solvent such as isopropanol.

Data Presentation

Table 1: Summary of Reaction Conditions and Reported Yields for the Synthesis of 1-(Phenylsulfonyl)piperazine Derivatives.

EntryPiperazine:Sulfonyl Chloride RatioSolventBaseReaction Time (h)Yield (%)Reference
1~3:1Aqueous HCl/Acetonitrile-Not Specified9.4[3]
2Not SpecifiedTolueneTriethylamine0.5 (reflux)Not Specified[4]
31:1 (with Boc-piperazine)DichloromethaneTriethylamineNot SpecifiedQuantitative[5]

Table 2: Summary of Conditions for N-Alkylation of Piperazine Derivatives.

EntryAlkylating AgentSolventBaseTemperature (°C)Reaction Time (h)Yield (%)Reference
12-ChloroethanolNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedGeneral Knowledge
2Alkyl HalideDMFK₂CO₃Room Temp.378[6]
3Chloroacetyl derivativeEthanolKOHReflux0.570[2]

Visualizations

Synthesis_Pathway piperazine Piperazine intermediate 1-(Phenylsulfonyl)piperazine piperazine->intermediate Step 1 (N-Sulfonylation) benzenesulfonyl_chloride Benzenesulfonyl Chloride benzenesulfonyl_chloride->intermediate product This compound intermediate->product Step 2 (N-Alkylation) chloroethanol 2-Chloroethanol chloroethanol->product Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_step1 Problem in Step 1 (Sulfonylation)? start->check_step1 check_step2 Problem in Step 2 (Alkylation)? start->check_step2 check_step1->check_step2 No hydrolysis Benzenesulfonyl chloride hydrolysis? check_step1->hydrolysis Yes disubstitution Di-substitution occurring? check_step1->disubstitution Yes slow_reaction Slow reaction rate? check_step2->slow_reaction Yes side_products Quaternization or other side products? check_step2->side_products Yes anhydrous_conditions Use anhydrous conditions and fresh reagents. hydrolysis->anhydrous_conditions excess_piperazine Use large excess of piperazine. disubstitution->excess_piperazine increase_temp Increase reaction temperature. slow_reaction->increase_temp control_stoichiometry Control stoichiometry of alkylating agent. side_products->control_stoichiometry Side_Reactions cluster_step1 Step 1 Side Reactions cluster_step2 Step 2 Side Reactions piperazine1 Piperazine disubstituted 1,4-Bis(phenylsulfonyl)piperazine piperazine1->disubstituted Excess Sulfonyl Chloride benzenesulfonyl_chloride1 Benzenesulfonyl Chloride benzenesulfonyl_chloride1->disubstituted hydrolysis_product Benzenesulfonic Acid benzenesulfonyl_chloride1->hydrolysis_product Presence of Water water H₂O water->hydrolysis_product product2 Product quaternary_salt Quaternary Ammonium Salt product2->quaternary_salt Excess Alkylating Agent chloroethanol2 2-Chloroethanol chloroethanol2->quaternary_salt

References

Validation & Comparative

A Comparative Efficacy Analysis of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol and Related Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol and a series of structurally related piperazine derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in the pursuit of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows.

The piperazine ring is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antipsychotic, and antimicrobial effects. The phenylsulfonylpiperazine moiety, in particular, has emerged as a promising pharmacophore in the development of new therapeutic agents.

Anticancer Efficacy

Recent studies have highlighted the potential of phenylsulfonylpiperazine derivatives as potent anticancer agents. A 2024 study investigated a series of 20 phenylsulfonylpiperazine derivatives for their cytotoxic effects against various breast cancer cell lines. While specific data for this compound was not presented, the study provides valuable insights into the structure-activity relationships of this class of compounds.

The cytotoxicity of these derivatives was evaluated against MCF7 (luminal A, estrogen receptor-positive), MDA-MB-231 (triple-negative), and MDA-MB-453 (HER2-positive) breast cancer cell lines, as well as the non-tumoral MCF-10A cell line. The half-maximal inhibitory concentration (IC50) values were determined to quantify the cytotoxic potency of each compound.

Table 1: In Vitro Cytotoxicity of Phenylsulfonylpiperazine Derivatives against Breast Cancer Cell Lines [1]

Compound IDStructureMCF7 IC50 (µM)MDA-MB-231 IC50 (µM)MDA-MB-453 IC50 (µM)MCF-10A IC50 (µM)Selectivity Index (SI) for MCF7
3 (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone4.48>160>160>160>35.6
10 1-((4-chlorophenyl)sulfonyl)-4-(pyridin-2-ylmethyl)piperazine>160>160>160>160-
11 1-((4-chlorophenyl)sulfonyl)-4-(pyridin-3-ylmethyl)piperazine20.00>160>160>160>8
12 1-((4-chlorophenyl)sulfonyl)-4-phenylpiperazine45.3055.4065.7048.901.08
2 1-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)ethan-1-one>160>160>16088.20-

Note: A lower IC50 value indicates higher potency. The Selectivity Index (SI) is calculated as the ratio of the IC50 in the non-tumoral cell line (MCF-10A) to the IC50 in the cancer cell line (MCF7). A higher SI indicates greater selectivity for cancer cells.

Among the tested compounds, derivative 3 , which features a tetrazole moiety, demonstrated the most promising activity with an IC50 of 4.48 µM against the MCF7 cell line and a high selectivity index of over 35.6.[1] This suggests that the addition of specific heterocyclic rings to the phenylsulfonylpiperazine scaffold can significantly enhance anticancer potency and selectivity.[1]

The cytotoxic activity of the phenylsulfonylpiperazine derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3]

  • Cell Seeding: Breast cancer cells (MCF7, MDA-MB-231, MDA-MB-453) and non-tumoral cells (MCF-10A) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 0.1 to 160 µM) and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h MTT Addition MTT Addition Compound Treatment->MTT Addition 48h Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 4h Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Figure 1. Experimental workflow for the MTT cytotoxicity assay.

Potential Antipsychotic and CNS Activity

Phenylsulfonylpiperazine derivatives have also been investigated for their potential as central nervous system (CNS) agents, particularly as atypical antipsychotics. These compounds often exhibit high affinity for serotonin (5-HT) and dopamine receptors, which are key targets in the treatment of psychosis.

Antipsychotic_Signaling_Pathway cluster_pathway Simplified Antipsychotic Signaling D2R Dopamine D2 Receptor Dopamine_Signal Dopaminergic Signaling D2R->Dopamine_Signal HT2AR Serotonin 5-HT2A Receptor Serotonin_Signal Serotonergic Signaling HT2AR->Serotonin_Signal Drug Phenylsulfonylpiperazine Derivative Drug->D2R Antagonism Drug->HT2AR Antagonism Therapeutic_Effect Antipsychotic Effect Dopamine_Signal->Therapeutic_Effect Serotonin_Signal->Therapeutic_Effect

Figure 2. Simplified signaling pathway for atypical antipsychotics.

A common method to determine the affinity of compounds for serotonin receptors is the radioligand binding assay.

  • Membrane Preparation: Membranes from cells expressing the target serotonin receptor (e.g., 5-HT2A) are prepared.

  • Assay Buffer: The assay is performed in a suitable buffer (e.g., Tris-HCl) containing various ions and co-factors.

  • Incubation: The cell membranes are incubated with a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Antimicrobial Potential

The piperazine scaffold is a component of several clinically used antimicrobial agents. Phenylsulfonylpiperazine derivatives have been explored for their antibacterial and antifungal activities. The efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

While MIC values for this compound are not currently available in published literature, the general class of phenylsulfonylpiperazines has shown activity against various bacterial and fungal strains.

The MIC of a compound is determined using a broth microdilution method.[4][5][6][7][8]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Workflow cluster_workflow MIC Assay Workflow Prepare Inoculum Prepare Inoculum Serial Dilution of Compound Serial Dilution of Compound Prepare Inoculum->Serial Dilution of Compound Inoculation Inoculation Serial Dilution of Compound->Inoculation Incubation Incubation Inoculation->Incubation Read MIC Read MIC Incubation->Read MIC

Figure 3. Workflow for determining the Minimum Inhibitory Concentration.

Conclusion

The phenylsulfonylpiperazine scaffold represents a versatile platform for the development of novel therapeutic agents. While specific efficacy data for this compound remains to be fully elucidated in the public domain, the analysis of its structural analogs provides compelling evidence for its potential in oncology, neuropharmacology, and infectious diseases. The potent and selective anticancer activity of certain derivatives underscores the importance of further investigation into this chemical class. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to evaluate the efficacy of these and other novel compounds. Future studies are warranted to fully characterize the pharmacological profile of this compound and to explore its therapeutic potential.

References

Validating the Target Engagement of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol as a Putative Dopamine D2 Receptor Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative framework for validating the target engagement of the novel compound, 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol, hereafter referred to as Compound X. Based on its structural motifs, specifically the phenylsulfonyl and piperazine groups, we hypothesize a potential interaction with the Dopamine D2 receptor (D2R), a G-protein coupled receptor implicated in various neurological and psychiatric disorders.

To objectively assess the performance of Compound X, this guide outlines a direct comparison with established D2R antagonists, Haloperidol and Risperidone. The following sections detail the experimental protocols for determining binding affinity and functional antagonism, present comparative data in a tabular format, and visualize the underlying biological and experimental frameworks.

Comparative Quantitative Data

The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of the comparator compounds against the human Dopamine D2 receptor. The corresponding values for Compound X are presented as hypothetical data points to be determined through the experimental protocols detailed below.

CompoundBinding Affinity (Ki) in nMFunctional Antagonism (IC50) in nM
Compound X To Be DeterminedTo Be Determined
Haloperidol1.210
Risperidone3.15.8

Experimental Protocols

Competitive Radioligand Binding Assay for D2R

This assay quantifies the ability of a test compound to displace a known radiolabeled ligand from the Dopamine D2 receptor, thereby determining its binding affinity (Ki).

Methodology:

  • Membrane Preparation: Cell membranes expressing the human Dopamine D2 receptor are prepared from a stable cell line (e.g., CHO-K1 or HEK293).

  • Assay Buffer: The binding buffer consists of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, adjusted to a pH of 7.4.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg of protein), the radioligand [3H]-Spiperone (at a final concentration equal to its Kd, typically 0.1-0.3 nM), and varying concentrations of the test compound (Compound X, Haloperidol, or Risperidone).

  • Incubation: The reaction mixture is incubated at room temperature for 90 minutes to allow for binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter (e.g., Whatman GF/B), followed by three washes with ice-cold wash buffer.

  • Detection: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a potent D2R ligand, such as 10 µM Haloperidol) from the total binding. The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Functional Assay

This cellular assay measures the functional consequence of D2R activation and its inhibition by an antagonist. The D2R is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Methodology:

  • Cell Culture: CHO-K1 cells stably expressing the human Dopamine D2 receptor are cultured in appropriate media.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with varying concentrations of the antagonist (Compound X, Haloperidol, or Risperidone) for 30 minutes.

    • Following the antagonist pre-incubation, the cells are stimulated with a fixed concentration of a D2R agonist (e.g., Quinpirole at its EC80 concentration) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • The stimulation is carried out for 30 minutes at 37°C.

  • cAMP Detection: The intracellular cAMP levels are quantified using a commercially available kit, such as a LANCE Ultra cAMP kit or an HTRF-based assay.

  • Data Analysis: The data are normalized to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition). The IC50 value, representing the concentration of the antagonist that causes 50% inhibition of the agonist response, is determined by fitting the data to a four-parameter logistic equation.

Visualizations

G cluster_0 Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates CompoundX Compound X (Antagonist) CompoundX->D2R Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates

Caption: Simplified signaling pathway of the Dopamine D2 receptor.

G cluster_workflow Competitive Radioligand Binding Assay Workflow A Prepare D2R Membrane Homogenate B Add Radioligand ([3H]-Spiperone), Membrane, and Test Compound to 96-well plate A->B C Incubate at Room Temperature (90 minutes) B->C D Rapid Filtration through Glass Fiber Filter C->D E Wash Filters to Remove Unbound Radioligand D->E F Measure Radioactivity with Liquid Scintillation Counter E->F G Data Analysis: Calculate IC50 and Ki F->G

Caption: Experimental workflow for the D2R competitive binding assay.

Caption: Logical diagram comparing Compound X to established antagonists.

Comparative Guide to 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol and Analogs in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol and its structurally related analogs, focusing on their synthesis, physicochemical properties, and potential biological activities. The information is intended for researchers, scientists, and professionals in drug development to facilitate the evaluation of this compound class for experimental reproducibility and further investigation.

Physicochemical Properties

The physicochemical properties of piperazine derivatives are crucial for their behavior in biological systems. Here, we compare the properties of the parent compound, this compound, with related structures.

PropertyThis compound2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1- ethanol2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol
Molecular Formula C12H18N2O3SC12H17ClN2O3SC13H20N2O4S
Molecular Weight 270.35 g/mol 304.8 g/mol 300.37 g/mol
CAS Number 16017-63-316017-65-5668796-2

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs typically involves the reaction of a substituted phenylsulfonyl chloride with a piperazine derivative.

General Synthesis Protocol

A common synthetic route involves the reaction of 1-(2-hydroxyethyl)piperazine with a substituted benzenesulfonyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or heated to ensure completion.

Experimental Workflow: Synthesis of Phenylsulfonyl Piperazine Derivatives

G cluster_reactants Reactants cluster_conditions Reaction Conditions Substituted_Benzenesulfonyl_Chloride Substituted Benzenesulfonyl Chloride Reaction Reaction Substituted_Benzenesulfonyl_Chloride->Reaction 1-(2-Hydroxyethyl)piperazine 1-(2-Hydroxyethyl)piperazine 1-(2-Hydroxyethyl)piperazine->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Temperature Temperature (e.g., Room Temp. or Reflux) Temperature->Reaction Workup Work-up (e.g., Filtration, Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification Product Final Product: 2-(4-(Arylsulfonyl)piperazin-1-yl)ethanol Purification->Product

Caption: General workflow for the synthesis of 2-(4-(arylsulfonyl)piperazin-1-yl)ethanol derivatives.

Biological Activity: A Comparative Look at a Structurally Related Analog

Direct experimental data on the biological activity of this compound is limited in publicly available literature. However, a study on a series of novel 4-substituted phenylsulfonyl piperazines with a tetrazole moiety provides valuable insights into the potential antiproliferative activity of this class of compounds.

Antiproliferative Activity of Phenylsulfonyl Piperazine Analogs

The antiproliferative activity of these compounds was evaluated against a panel of human cancer cell lines using the sulforhodamine B (SRB) assay. The GI50 values (concentration required to inhibit cell growth by 50%) are presented below.

CompoundSiHa (Cervical Cancer) GI50 (µM)MDA-MB-231 (Breast Cancer) GI50 (µM)PANC-1 (Pancreatic Cancer) GI50 (µM)
7e ≤0.2≤0.2>100
7g >100>100≤0.1
7l >100>100≤0.1
7n ≤0.2≤0.2>100
7p >100>100≤0.1
7s >100>100≤0.1
7t >100>100≤0.1
Adriamycin (Doxorubicin) 0.080.220.09

Data extracted from a study on tetrazole-containing phenylsulfonyl piperazines, which are structurally related to this compound.

Experimental Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB dye.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement: The absorbance is read on a plate reader at a specific wavelength (e.g., 510 nm).

  • Data Analysis: The GI50 values are calculated from the dose-response curves.

Signaling Pathway Context

While the exact mechanism of action for these specific compounds is not fully elucidated, piperazine and arylsulfonyl moieties are present in various biologically active molecules that can modulate different signaling pathways. For instance, some piperazine derivatives have been reported to interact with G-protein coupled receptors or ion channels.

G cluster_pathway Potential Cellular Targets and Pathways Compound Phenylsulfonyl Piperazine Derivative Receptor Cell Surface Receptor (e.g., GPCR, Ion Channel) Compound->Receptor Binding Signaling Intracellular Signaling Cascades Receptor->Signaling Activation/Inhibition Apoptosis Apoptosis Signaling->Apoptosis Induction Proliferation Cell Proliferation Signaling->Proliferation Inhibition CellCycle Cell Cycle Arrest Signaling->CellCycle Induction

Author: BenchChem Technical Support Team. Date: December 2025

While specific experimental data for 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol remains elusive in publicly available literature, the broader class of phenylsulfonylpiperazine and its bioisosteric arylpiperazine analogues represents a rich and diverse area of drug discovery. This guide provides a head-to-head comparison of these related compounds, focusing on their varied biological activities and therapeutic potential, supported by available data on analogous structures.

The arylpiperazine moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, particularly aminergic G protein-coupled receptors (GPCRs).[1][2] This versatility has led to the development of numerous drugs for central nervous system (CNS) disorders.[1][3] The incorporation of a phenylsulfonyl group or its bioisosteres on the piperazine ring significantly influences the compound's pharmacological profile, directing its activity towards different therapeutic areas, including oncology and infectious diseases.

Comparative Overview of Biological Activities

The biological activity of arylpiperazine derivatives is profoundly dictated by the nature of the aryl group and the substituent at the N4-position of the piperazine ring. The following table summarizes the key biological targets and therapeutic applications for different classes of phenylsulfonylpiperazine and related arylpiperazine derivatives.

Compound ClassKey SubstituentsPrimary Biological Target(s)Therapeutic Area
Phenylsulfonylpiperazines Phenylsulfonyl groupVaries; includes targets in cancer cell signaling pathwaysOncology[4]
Arylpiperazines (General) Various substituted aryl groupsDopamine (D2, D3, D4) and Serotonin (5-HT1A, 5-HT2A, 5-HT7) receptorsCNS Disorders (Antipsychotic, Antidepressant, Anxiolytic)[5][6][7]
Phenothiazine-piperazines Phenothiazine moietyDopamine D2 receptorsAntipsychotic[8][9]
Azapirones Pyrimidinyl or other heteroaryl groupsSerotonin 5-HT1A receptorsAnxiolytic, Antidepressant[10]
Antimicrobial Arylpiperazines Specific aryl and N4-substituentsBacterial and fungal cellular targetsInfectious Diseases[11][12][13]

Phenylsulfonylpiperazines in Oncology

Recent studies have highlighted the potential of phenylsulfonylpiperazine derivatives as anticancer agents. For instance, certain compounds within this class have demonstrated significant in vitro activity against luminal breast cancer cells.[4] The proposed mechanism involves the modulation of genes associated with the epithelial-mesenchymal transition, a critical process in cancer metastasis.[4] One promising compound, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, exhibited an IC50 of 4.48 µM in MCF7 breast cancer cells.[4]

Arylpiperazines in Central Nervous System Disorders

The arylpiperazine scaffold is a cornerstone in the development of drugs targeting CNS disorders. By modifying the aryl group and the linker to the N4-substituent, chemists can fine-tune the affinity and selectivity for various dopamine and serotonin receptors.[5][6][14]

Antipsychotic Activity

Many atypical antipsychotic drugs, such as aripiprazole and perphenazine, feature a piperazine ring.[8][15][16] These compounds typically act as antagonists or partial agonists at dopamine D2 receptors and may also interact with various serotonin receptors.[8][14] The general structure-activity relationship suggests that the nature of the aryl group is crucial for dopamine receptor affinity, while the N4-substituent modulates the overall pharmacological profile.

Antidepressant and Anxiolytic Activity

Phenylpiperazine derivatives are also prominent in the development of antidepressants and anxiolytics.[17][18] Drugs like trazodone and vortioxetine are examples of phenylpiperazine antidepressants.[3][9] The anxiolytic effects of compounds like buspirone are primarily mediated through partial agonism at serotonin 5-HT1A receptors.[10] The piperazine moiety is considered crucial for the favorable CNS pharmacokinetic profile of these drugs.[17]

Antimicrobial and Antifungal Applications

Beyond the CNS and oncology, arylpiperazine derivatives have shown promise as broad-spectrum antimicrobial and antifungal agents.[11][12][13] Studies have identified compounds with potent activity against clinically relevant bacteria and fungi, including Staphylococcus aureus and Candida species.[11] These compounds often exhibit favorable pharmacokinetic profiles for oral administration, making them attractive candidates for further development.[11]

The Role of Bioisosterism in Drug Design

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in optimizing the properties of arylpiperazine derivatives.[19][20][21] Replacing a phenyl ring with a bioisostere can enhance potency, improve metabolic stability, and reduce off-target effects.[20] In the context of the piperazine scaffold itself, analogues have been designed to beneficially alter pharmacokinetic properties.[22] For instance, heterocyclic bioisosteres of the phenylpiperazine template have been explored to develop novel dopaminergic agents.[23]

Experimental Protocols

While specific experimental details for this compound are not available, the following are representative protocols for assays commonly used to characterize the biological activity of arylpiperazine derivatives.

Receptor Binding Assays

Objective: To determine the affinity of a compound for a specific receptor (e.g., dopamine D2 or serotonin 5-HT1A).

Methodology:

  • Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., HEK293 cells) are cultured and harvested. The cell membranes are isolated through centrifugation and homogenization.

  • Binding Reaction: The cell membranes are incubated with a radiolabeled ligand known to bind to the receptor (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the test compound.

  • Separation and Detection: The reaction mixture is filtered to separate the bound from the unbound radioligand. The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.

In Vitro Cytotoxicity Assays

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., MCF-7 for breast cancer) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance, which is proportional to the number of viable cells, is measured using a microplate reader.

  • Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Visualizing the Arylpiperazine Scaffold and its Derivatives

The following diagrams illustrate the general structure of the arylpiperazine scaffold and how different modifications lead to compounds with distinct therapeutic applications.

cluster_0 Core Arylpiperazine Scaffold Aryl Aryl Group (e.g., Phenyl, Pyridinyl) Piperazine Piperazine Ring Aryl->Piperazine N1 N4_Substituent N4-Substituent Piperazine->N4_Substituent N4

Caption: General structure of the arylpiperazine scaffold.

cluster_cns CNS Disorders cluster_other Other Therapeutic Areas Arylpiperazine_Scaffold Arylpiperazine Scaffold Antipsychotics Antipsychotics (Dopamine/Serotonin Receptor Modulation) Arylpiperazine_Scaffold->Antipsychotics Antidepressants Antidepressants (Serotonin Receptor Modulation) Arylpiperazine_Scaffold->Antidepressants Anxiolytics Anxiolytics (5-HT1A Receptor Modulation) Arylpiperazine_Scaffold->Anxiolytics Anticancer Anticancer Agents (e.g., Phenylsulfonylpiperazines) Arylpiperazine_Scaffold->Anticancer Antimicrobials Antimicrobial Agents Arylpiperazine_Scaffold->Antimicrobials

Caption: Therapeutic applications stemming from the arylpiperazine scaffold.

References

In vitro and in vivo correlation of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol activity

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Phenylsulfonylpiperazine Derivatives: In Vitro Activity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative analysis of the in vitro activities of various phenylsulfonylpiperazine derivatives based on available scientific literature. Direct experimental data for the specific compound 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol was not found in the reviewed literature. The data presented herein pertains to structurally related analogs and is intended to provide insights into the potential biological activities of this class of compounds.

Introduction

The phenylsulfonylpiperazine scaffold is a recurring motif in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. Research into this class of molecules has primarily focused on their potential as anticancer and antioxidant agents. This guide summarizes the available in vitro data for several phenylsulfonylpiperazine derivatives, offering a comparative perspective on their antiproliferative and antioxidant activities. The objective is to provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

In Vitro Antiproliferative Activity

Several studies have evaluated the antiproliferative effects of phenylsulfonylpiperazine derivatives against a panel of human cancer cell lines. The Sulforhodamine B (SRB) assay is a common method used to determine cytotoxicity. The half-maximal inhibitory concentration (IC50) and the concentration causing 50% growth inhibition (GI50) are reported to quantify the potency of these compounds.

Table 1: Comparative In Vitro Antiproliferative Activity of Phenylsulfonylpiperazine Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 / GI50 (µM)Reference
Compound 3 (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanoneMCF7 (Breast)4.48[1]
MDA-MB-231 (Breast)> 160[1]
MDA-MB-453 (Breast)> 160[1]
MCF-10A (Non-tumor)> 160[1]
7e Tetrazole-arylpiperazinesulfonamide HybridSiHa (Cervix)≤ 0.2
MDA-MB-231 (Breast)≤ 0.2
7n Tetrazole-arylpiperazinesulfonamide HybridSiHa (Cervix)≤ 0.2
MDA-MB-231 (Breast)≤ 0.2
7g, 7l, 7p, 7s, 7t Tetrazole-arylpiperazinesulfonamide HybridsPANC-1 (Pancreatic)≤ 0.1
Halogenated Analogues (7b, 7c, 7g, 7h) Chrysin-based SulfonylpiperazinesSK-OV-3 (Ovarian)Not specified
HeLa (Cervical)Not specified
HT-29 (Colon)Not specified
Methoxy Analogues (7j, 7k) Chrysin-based SulfonylpiperazinesA-549 (Lung)Not specified
HT-29 (Colon)Not specified

Note: The specific structures for compounds 7e, 7n, 7g, 7l, 7p, 7s, 7t, and the halogenated and methoxy analogues are detailed in the cited literature but are presented here as classes for brevity.

In Vitro Antioxidant Activity

A subset of phenylsulfonylpiperazine derivatives has been assessed for their ability to scavenge free radicals, a key indicator of antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are standard methods for this evaluation.

Table 2: Comparative In Vitro Antioxidant Activity of Chrysin-based Sulfonylpiperazines

Compound IDDerivative ClassAntioxidant AssayActivityReference
7h, 7j, 7k Chrysin-based SulfonylpiperazinesDPPH Radical ScavengingExhibited the best antioxidant potential
7h, 7j, 7k Chrysin-based SulfonylpiperazinesABTS Radical ScavengingExhibited the best antioxidant potential

Note: Quantitative percentage inhibition or IC50 values for antioxidant activity were not specified in a readily comparable format in the reviewed literature.

Mechanism of Action Insights

While detailed mechanistic studies for the broader class of phenylsulfonylpiperazine derivatives are limited, some initial findings provide clues into their mode of action. For the antiproliferative compounds, the primary mechanism is considered to be cytotoxicity, leading to an inhibition of cancer cell growth. One study on (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone (Compound 3) suggested that its antimigratory and antiproliferative effects in luminal breast cancer cells may be linked to the upregulation of E-Cadherin (CDH1) transcripts, a key protein in cell-cell adhesion.[1]

Visualizing Pathways and Protocols

To aid in the conceptual understanding of the experimental processes and potential mechanisms, the following diagrams are provided.

G Hypothetical Signaling Pathway for Antiproliferative Activity cluster_membrane Cell Membrane Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Inhibits Phenylsulfonylpiperazine Phenylsulfonylpiperazine Phenylsulfonylpiperazine->Receptor Binds Kinase_B Kinase B Kinase_A->Kinase_B Inhibits Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Inhibits Activation Gene_Expression Altered Gene Expression (e.g., CDH1 upregulation) Transcription_Factor->Gene_Expression Cell_Cycle_Arrest Cell_Cycle_Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Hypothetical signaling pathway for antiproliferative activity.

G Experimental Workflow for SRB Antiproliferative Assay Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Compound_Addition Add serially diluted compounds Incubation_1->Compound_Addition Incubation_2 Incubate for 48-72h Compound_Addition->Incubation_2 Cell_Fixation Fix cells with cold TCA Incubation_2->Cell_Fixation Staining Stain with SRB solution Cell_Fixation->Staining Washing Wash with acetic acid Staining->Washing Solubilization Solubilize bound dye with Tris buffer Washing->Solubilization Absorbance_Reading Read absorbance at 510 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50/GI50 Absorbance_Reading->Data_Analysis

Caption: Experimental workflow for the SRB antiproliferative assay.

G Experimental Workflow for DPPH/ABTS Antioxidant Assay Start Start Prepare_Reagents Prepare DPPH/ABTS radical solution and test compound dilutions Start->Prepare_Reagents Reaction_Mixture Mix compound dilutions with DPPH or ABTS solution Prepare_Reagents->Reaction_Mixture Incubation Incubate in the dark at room temperature Reaction_Mixture->Incubation Absorbance_Reading Read absorbance at 517 nm (DPPH) or 734 nm (ABTS) Incubation->Absorbance_Reading Data_Analysis Calculate percentage of radical scavenging Absorbance_Reading->Data_Analysis

Caption: Experimental workflow for DPPH/ABTS antioxidant assays.

Experimental Protocols

Sulforhodamine B (SRB) Assay for Antiproliferative Activity

This protocol is a generalized procedure based on standard SRB assay methodologies.[2][3][4][5][6]

  • Cell Seeding: Cancer cells are harvested, counted, and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Test compounds are serially diluted in culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a further 48 to 72 hours.

  • Cell Fixation: The culture medium is discarded, and cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

  • Staining: The TCA is removed, and the plates are washed with water and air-dried. A 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes.

  • Washing: Unbound SRB is removed by washing the plates multiple times with 1% (v/v) acetic acid.

  • Solubilization and Absorbance Reading: The plates are air-dried, and the protein-bound SRB is solubilized with 10 mM Tris base solution. The absorbance is read on a microplate reader at approximately 510 nm.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control, and the IC50 or GI50 value is determined from the dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is a generalized procedure for the DPPH assay.[7][8][9][10][11]

  • Reagent Preparation: A stock solution of DPPH is prepared in methanol or ethanol. A series of dilutions of the test compound and a positive control (e.g., ascorbic acid) are also prepared.

  • Reaction: The test compound dilutions are mixed with the DPPH solution in a 96-well plate or cuvettes. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each sample is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

ABTS Radical Scavenging Assay for Antioxidant Activity

This is a generalized protocol for the ABTS assay.[12][13][14][15][16]

  • ABTS Radical Cation (ABTS•+) Generation: A stock solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical. This solution is then diluted with ethanol or PBS to obtain a specific absorbance at 734 nm.

  • Reaction: The test compound dilutions are added to the ABTS•+ solution.

  • Absorbance Measurement: The absorbance is measured at 734 nm after a set incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition of absorbance is calculated, and the antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Conclusion and Future Directions

The available literature indicates that phenylsulfonylpiperazine derivatives represent a promising class of compounds with potential applications in oncology and as antioxidants. The in vitro data, particularly for the tetrazole-arylpiperazinesulfonamide and chrysin-based analogs, demonstrate significant antiproliferative activity against a range of cancer cell lines.

However, a significant data gap exists for the specific compound This compound . Furthermore, there is a general lack of in vivo efficacy and safety data for the broader class of phenylsulfonylpiperazine derivatives in the context of their anticancer and antioxidant activities. Future research should focus on:

  • Synthesizing and evaluating the biological activity of this compound to provide direct data.

  • Conducting in vivo studies on the most potent in vitro candidates to assess their efficacy, pharmacokinetics, and safety profiles.

  • Elucidating the detailed molecular mechanisms of action to identify specific cellular targets and pathways.

Such studies will be crucial in determining the therapeutic potential of this chemical class and guiding the development of novel drug candidates.

References

Structure-Activity Relationship of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Biological Activity

The phenylsulfonylpiperazine moiety is a common feature in ligands targeting serotonin and dopamine receptors. Modifications to the phenylsulfonyl group, the piperazine ring, and the ethanol sidechain can significantly impact binding affinity, selectivity, and functional activity (agonist vs. antagonist). The following table summarizes representative data from related compound series to infer potential SAR trends for 2-(4-(phenylsulfonyl)piperazin-1-yl)ethanol analogs.

Compound/Analog ClassModificationBiological Target(s)Key Findings & Inferred SAR
(Phenylpiperazinyl-propyl)arylsulfonamidesVariation of the aryl group on the sulfonamide and the piperazine.5-HT2A, 5-HT2C, 5-HT7 ReceptorsIntroduction of a methoxy group on the arylsulfonamide and specific substitutions on the phenylpiperazine (e.g., 2-methoxyphenyl) can lead to high affinity and selectivity for the 5-HT2A receptor. This suggests that the nature of the phenylsulfonyl group is a key determinant of activity and selectivity.[1]
N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamidesAlterations in the alkyl spacer length and the terminal aryl carboxamide.Dopamine D2 and D3 ReceptorsAn extended and more linear conformation of the alkyl spacer is crucial for dopamine D3 receptor selectivity. This indicates that the length and flexibility of the ethanol side chain in the target scaffold could be critical for receptor subtype selectivity.[2]
Substituted N-Phenylpiperazine AnalogsModifications on the N-phenyl ring of the piperazine.Dopamine D2 and D3 ReceptorsStructural variations in the aryl portion of the molecule play a significant role in D3 receptor affinity and D3 vs. D2 receptor binding selectivity. For the this compound scaffold, this implies that substitutions on the phenylsulfonyl ring will heavily influence the pharmacological profile.[3]
(S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamideChiral center in a bulky substituent on the piperazine nitrogen.Dopamine D4 ReceptorsThe specific stereochemistry and the presence of a bulky, constrained ring system can confer high selectivity for the D4 receptor subtype.[4]

Experimental Protocols

To assess the biological activity of novel this compound analogs, the following experimental protocols, adapted from studies on related compounds, are recommended.

Radioligand Binding Assays for Dopamine and Serotonin Receptors

This protocol is used to determine the binding affinity (Ki) of test compounds for specific receptor subtypes.

Materials:

  • Cell membranes expressing the human receptor of interest (e.g., D2L, D3, 5-HT2A).

  • Radioligand (e.g., [3H]-Spiperone for D2/D3, [3H]-Ketanserin for 5-HT2A).

  • Non-specific binding competitor (e.g., Haloperidol for D2/D3, Mianserin for 5-HT2A).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Test compounds dissolved in DMSO.

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific competitor (for non-specific binding), or the test compound at various concentrations.

  • Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 values for the test compounds by non-linear regression analysis. Convert IC50 values to Ki values using the Cheng-Prusoff equation.

Functional Assays (e.g., cAMP Assay for Gi/o-coupled Receptors)

This protocol measures the functional activity (agonist or antagonist) of the compounds at Gi/o-coupled receptors like D2 and D3.

Materials:

  • CHO-K1 cells stably expressing the human receptor of interest.

  • Forskolin.

  • cAMP assay kit (e.g., HTRF-based).

  • Test compounds.

  • Reference agonist (e.g., Quinpirole).

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • For antagonist mode, pre-incubate the cells with the test compounds at various concentrations.

  • Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) and, for antagonist mode, a fixed concentration of the reference agonist.

  • Incubate for a specified time at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using the cAMP assay kit according to the manufacturer's instructions.

  • For agonist activity, determine the EC50 value. For antagonist activity, determine the IC50 value and calculate the Kb.

Visualizations

The following diagrams illustrate a generalized synthetic approach and a potential signaling pathway for this compound analogs.

G cluster_0 Synthesis of this compound Analogs A Substituted Phenylsulfonyl Chloride C 1-(Phenylsulfonyl)piperazine A->C Reaction B Piperazine B->C E This compound C->E Alkylation D 2-Chloroethanol D->E

Caption: Generalized synthetic pathway for the target compounds.

G cluster_1 Potential Signaling Pathway (Dopamine D2 Receptor Antagonism) Ligand This compound Analog (Antagonist) Receptor Dopamine D2 Receptor (GPCR) Ligand->Receptor Blocks G_Protein Gαi/o Receptor->G_Protein Inhibits activation AC Adenylate Cyclase G_Protein->AC Inhibition blocked cAMP cAMP AC->cAMP Production maintained PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response Dopamine Dopamine (Agonist) Dopamine->Receptor

Caption: Hypothesized signaling pathway for D2 receptor antagonism.

References

Benchmarking 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol: A Comparative Analysis Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the understanding of the biological activity of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol. While the compound is chemically defined and commercially available, there is currently no public data on its specific pharmacological effects, mechanism of action, or potential therapeutic applications. This absence of foundational biological data precludes a direct comparative analysis against any established standard-of-care drugs.

This guide, intended for researchers, scientists, and drug development professionals, will instead provide a broader context of the chemical class to which this compound belongs. The piperazine and phenylsulfonyl moieties are well-established pharmacophores present in numerous approved drugs and clinical candidates. By examining the activities of structurally related compounds, we can infer potential areas of interest for future investigation of this particular molecule.

The Pharmacological Landscape of Piperazine and Phenylsulfonyl Derivatives

The core structure of this compound combines a piperazine ring with a phenylsulfonyl group. Both of these chemical motifs are known to be "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in biologically active compounds across a wide range of therapeutic areas.

Piperazine Derivatives: A Versatile Scaffold

The piperazine ring is a common feature in drugs targeting the central nervous system (CNS), as well as in agents with antihistaminic, anti-inflammatory, and anticancer properties. Its ability to interact with various receptors and enzymes makes it a valuable building block in drug design.

Examples of Therapeutic Areas for Piperazine-Containing Drugs:

  • Antipsychotics: Many atypical antipsychotics, such as clozapine and olanzapine, feature a piperazine moiety that is crucial for their interaction with dopamine and serotonin receptors.

  • Antidepressants: Drugs like vortioxetine utilize the piperazine structure to modulate serotonin transporter and receptor activity.[1]

  • Anxiolytics: Buspirone, an anxiolytic agent, contains a piperazine ring that contributes to its partial agonist activity at serotonin 5-HT1A receptors.[1]

  • Antihistamines: Cetirizine and its analogs are piperazine derivatives that act as H1 receptor antagonists.

  • Anticancer Agents: Some novel piperazine derivatives have been synthesized and evaluated for their potential as anticancer agents, demonstrating activities such as the inhibition of tumor cell growth.[2]

Phenylsulfonyl Derivatives: Targeting Diverse Pathologies

The phenylsulfonyl group is another important pharmacophore found in a variety of therapeutic agents. Its chemical properties can influence a molecule's solubility, metabolic stability, and binding affinity to biological targets.

Examples of Therapeutic Applications for Phenylsulfonyl-Containing Compounds:

  • Anti-inflammatory Agents: Certain phenylsulfonyl hydrazide derivatives have been identified as potent inhibitors of PGE2 production, suggesting their potential as anti-inflammatory drugs.[3]

  • Anticancer Agents: Novel hybrids of phenylsulfonyl furoxan and phenstatin derivatives have shown potent anti-tumor activities.[4]

  • Antibiotics: Sulfonyl piperazine compounds have been investigated as inhibitors of LpxH, an essential enzyme in Gram-negative bacteria, indicating a potential for new antibiotic development.[5]

Hypothetical Experimental Workflow for Characterizing this compound

Given the lack of biological data, the initial step for researchers interested in this compound would be a comprehensive screening to identify its biological targets and potential therapeutic effects. The following diagram illustrates a hypothetical workflow for such an investigation.

experimental_workflow Hypothetical Workflow for Biological Characterization cluster_screening Initial Screening cluster_hit_validation Hit Validation & Mechanism of Action cluster_preclinical In Vivo & Preclinical Evaluation phenotypic_screening Phenotypic Screening (e.g., cell viability, proliferation) dose_response Dose-Response Studies phenotypic_screening->dose_response Identified Phenotypic Effect target_based_screening Target-Based Screening (e.g., receptor binding, enzyme inhibition) target_based_screening->dose_response Identified Target Interaction mechanism_of_action Mechanism of Action Studies (e.g., signaling pathway analysis) dose_response->mechanism_of_action Confirmed Activity in_vivo_efficacy In Vivo Efficacy Models mechanism_of_action->in_vivo_efficacy Elucidated Mechanism adme_tox ADME/Toxicity Profiling in_vivo_efficacy->adme_tox Demonstrated In Vivo Effect comparison comparison adme_tox->comparison Benchmarking vs. Standard of Care

Caption: A logical workflow for the initial biological characterization of a novel compound.

Detailed Methodologies for Key Experiments

Should a biological activity be identified for this compound, the following are examples of detailed experimental protocols that could be employed for its characterization.

Cell Viability Assay (MTT Assay)

This assay is a common method for assessing the cytotoxic effects of a compound on cultured cells.

  • Cell Culture: Plate cells (e.g., a cancer cell line or a relevant primary cell type) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration at which 50% of cell viability is inhibited) can be determined by plotting the viability data against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Receptor Binding Assay

If a specific receptor target is hypothesized or identified, a competitive binding assay can be used to determine the compound's affinity for that receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand known to bind to the receptor, and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand using a filtration method (e.g., vacuum filtration through a glass fiber filter).

  • Detection: Quantify the amount of bound radioligand on the filters using a scintillation counter.

  • Data Analysis: The ability of the test compound to displace the radiolabeled ligand is measured. The data is used to calculate the Ki (inhibition constant), which is an indicator of the compound's binding affinity for the receptor.

Conclusion

While a direct benchmarking of this compound against standard-of-care drugs is not currently possible due to the absence of biological data, the chemical scaffolds it contains are of significant interest in medicinal chemistry. The piperazine and phenylsulfonyl moieties are present in numerous drugs with diverse therapeutic applications, suggesting that this compound warrants further investigation. The initial steps in characterizing this molecule would involve broad phenotypic and target-based screening to elucidate its biological function. Should these initial studies reveal a promising therapeutic potential, the detailed experimental protocols outlined in this guide can be employed to further characterize its activity and eventually enable a meaningful comparison with existing therapies. Researchers are encouraged to undertake these foundational studies to unlock the potential of this and other under-investigated chemical entities.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol, ensuring compliance with safety protocols and regulatory standards.

Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure that the following Personal Protective Equipment (PPE) is worn to minimize exposure risks:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a full-face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A laboratory coat.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of waste segregation, containment, and professional removal.

1. Waste Segregation and Collection:

  • Solid Waste: All contaminated solid materials, including weighing paper, pipette tips, and gloves, should be collected in a designated, robust, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, dedicated liquid hazardous waste container. Do not mix with other waste streams.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a puncture-resistant sharps container labeled for hazardous chemical waste.

2. Container Management:

  • Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations.

  • Sealing: Keep the waste container securely sealed at all times, except when adding waste.

  • Storage: Store the sealed container in a designated, well-ventilated, and secure area away from incompatible materials.

3. Spill Management:

  • In the event of a spill, immediately evacuate the area and ensure adequate ventilation.

  • Contain the spill using an inert absorbent material such as vermiculite or sand.

  • Carefully collect the absorbed material and place it into the designated hazardous waste container.

  • Decontaminate the spill area thoroughly with an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.[3]

4. Professional Disposal:

  • Arrange for a licensed hazardous waste disposal contractor to collect the waste. This compound will likely require high-temperature incineration for complete destruction.[4]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection cluster_management Container Management cluster_disposal Final Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) collect_solid Collect Contaminated Solids prep_ppe->collect_solid collect_liquid Collect Waste Solutions prep_ppe->collect_liquid collect_sharps Collect Contaminated Sharps prep_ppe->collect_sharps prep_container Prepare Labeled Hazardous Waste Container prep_container->collect_solid prep_container->collect_liquid prep_container->collect_sharps manage_seal Securely Seal Container collect_solid->manage_seal collect_liquid->manage_seal collect_sharps->manage_seal manage_store Store in Designated Area manage_seal->manage_store disposal_pickup Arrange for Professional Waste Collection manage_store->disposal_pickup disposal_incinerate High-Temperature Incineration disposal_pickup->disposal_incinerate

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol (CAS: 16017-63-3). The following procedures are based on the hazard profile of structurally similar compounds and general best practices for laboratory safety.

Hazard Assessment

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Based on this information, it is prudent to handle this compound as a compound that is irritating to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times in the laboratory. A face shield provides an additional layer of protection against splashes and aerosols[2].
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended. Gloves should be changed frequently and immediately if contaminated[3].
Lab Coat or GownA disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.
Respiratory Protection Fume Hood or RespiratorAll handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a properly fit-tested N95 respirator or higher level of respiratory protection should be used[4].

Experimental Protocols: Safe Handling Workflow

The following workflow is designed to minimize exposure and ensure a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to handling handle_dissolve Prepare Solution in Fume Hood handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate Proceed to cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for safely handling this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Put on all required personal protective equipment as specified in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents before starting work.

  • Handling:

    • Conduct all manipulations of the solid compound, including weighing, within a certified chemical fume hood to prevent inhalation of dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use[1].

  • Cleanup and Disposal:

    • Wipe down all surfaces and equipment with an appropriate decontaminating solution after use.

    • All disposable PPE and contaminated materials should be considered hazardous waste.

    • Segregate waste into clearly labeled containers for hazardous chemical waste.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Waste Segregation and Disposal:

All waste materials contaminated with this compound must be disposed of as hazardous waste.

Waste TypeDisposal Container
Solid Waste Labeled, sealed, puncture-resistant container for solid chemical waste.
Liquid Waste Labeled, sealed, chemically-compatible container for liquid chemical waste.
Contaminated PPE Labeled, sealed bag or container for solid chemical waste.

Disposal Regulations:

  • Waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal[1].

  • Do not dispose of this chemical down the drain or in regular trash.

  • Arrange for disposal by a licensed professional waste disposal service.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.